Milciclib Maleate
Description
This compound is the maleate salt form of milciclib, an orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), with potential antineoplastic activity. CDK2/TRKA inhibitor PHA-848125 AC potently inhibits cyclin-dependent kinase 2 (CDK2) and exhibits activity against other CDKs including CDK1 and CDK4, in addition to TRKA. Inhibition of these kinases may result in cell cycle arrest and apoptosis of tumor cells that express these kinases. CDKs are serine/threonine kinases involved in regulation of the cell cycle and may be overexpressed in some cancer cell types. The neurotrophin receptor TRKA is mutated in a variety of cancer cell types.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
802539-81-7 |
|---|---|
Molecular Formula |
C29H36N8O5 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5H-pyrazolo[4,5-h]quinazoline-3-carboxamide |
InChI |
InChI=1S/C25H32N8O.C4H4O4/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33;5-3(6)1-2-4(7)8/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
DGVCEXQFNYYRQI-BTJKTKAUSA-N |
Isomeric SMILES |
CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Other CAS No. |
802539-81-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
miliciclib N,1,4,4-tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo(4,3-h)quinazoline-3-carboxamide PHA 848125 PHA-848125 PHA-848125AC PHA848125 |
Origin of Product |
United States |
Foundational & Exploratory
Milciclib Maleate: A Multi-Kinase Inhibitor Targeting Cell Cycle and Survival Pathways in Cancer
An In-depth Technical Guide on the Mechanism of Action
This whitepaper provides a comprehensive overview of the molecular mechanisms of milciclib maleate, a potent small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical data supporting milciclib's potential as an anti-cancer therapeutic.
Core Mechanism of Action: Dual Inhibition of CDKs and TRKs
This compound (formerly known as PHA-848125) is an orally bioavailable, ATP-competitive inhibitor that exerts its anti-neoplastic effects by targeting key regulators of cell proliferation and survival.[1][2] Its primary mechanism involves the dual inhibition of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs).[1][3]
CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and mRNA processing.[4] Dysregulation of CDK activity is a common feature of many cancers, leading to uncontrolled cell proliferation.[5] Milciclib potently inhibits a broad range of CDKs, with a particularly high affinity for CDK2.[2] By inhibiting these kinases, milciclib can induce cell cycle arrest, primarily at the G1 phase, and promote apoptosis in tumor cells.[1][6]
In addition to its effects on CDKs, milciclib also inhibits Tropomyosin receptor kinase A (TRKA), a neurotrophin receptor that is mutated and overexpressed in various cancer types.[1][7] The inhibition of TRKA can disrupt downstream signaling pathways involved in cell growth and survival.[1]
Quantitative Analysis of Kinase Inhibition
Milciclib has been shown to inhibit a panel of cyclin-dependent kinases and TRKA with varying potencies. The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized in the table below.
| Target Kinase | IC50 (nM) |
| Cyclin A / CDK2 | 45[1][2][3] |
| TRKA | 53[1][3] |
| Cyclin H / CDK7 | 150[1] |
| Cyclin D1 / CDK4 | 160[1] |
| Cyclin E / CDK2 | 363[1] |
| Cyclin B / CDK1 | 398[1] |
Cellular Effects of Milciclib in Cancer Models
The inhibitory action of milciclib on CDKs and TRKs translates into significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Cell Cycle Arrest
A hallmark of milciclib's cellular activity is the induction of G1 phase cell cycle arrest.[1] This effect is a direct consequence of CDK inhibition, which prevents the phosphorylation of key substrates required for cell cycle progression. For instance, milciclib has been shown to impair the phosphorylation of the retinoblastoma protein (Rb) at sites specific to CDK2 and CDK4.[2] This leads to an accumulation of cells in the G1 phase, thereby halting proliferation.[1] In colorectal cancer cell lines, milciclib treatment led to a significant increase in the proportion of cells in the G1 phase.[8]
Induction of Apoptosis
Milciclib has been demonstrated to induce apoptosis in a dose-dependent manner in various cancer cell types, including colorectal cancer.[8][9] This programmed cell death is a critical mechanism for eliminating cancerous cells. The pro-apoptotic effects of milciclib are associated with alterations in the expression of apoptosis-related proteins.[9]
Downstream Signaling Modulation
Beyond its direct effects on cell cycle and apoptosis, milciclib has been observed to modulate other signaling pathways. In melanoma cells, milciclib up-regulates the expression of several tumor suppressor and stress response genes, including PDCD4, DDIT4, and SESN2/sestrin 2.[1]
Visualizing the Mechanism of Action
To illustrate the key molecular interactions and cellular consequences of milciclib treatment, the following diagrams have been generated.
Caption: Milciclib's dual inhibition of TRKA and CDKs.
Caption: Milciclib induces G1 phase cell cycle arrest.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of milciclib.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with increasing concentrations of milciclib (e.g., 3.2 nM to 32 µM) in triplicate and incubate for a specified period (e.g., 72 hours).[6] Include an untreated control.
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]
-
Lysis: Lyse the cells with a solubilization buffer (e.g., 20% SDS, 50% N,N-dimethylformamide).[2]
-
Absorbance Reading: After overnight incubation, measure the absorbance at 595 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell survival as a percentage of the untreated control and determine the IC50 value.[6]
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Treat cells with milciclib (e.g., 100 nM or 1 µM) for a specified time (e.g., 72 hours).[6]
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Hoechst or Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and quantify apoptotic cells.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of milciclib for a defined period (e.g., 72 hours).[6]
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[6]
Clinical Development and Future Directions
Milciclib has undergone evaluation in several Phase I and Phase II clinical trials for various solid tumors, including thymic carcinoma, hepatocellular carcinoma (HCC), and non-small cell lung cancer (NSCLC).[5][10][11] In a Phase IIa study in patients with unresectable or metastatic HCC who were resistant or intolerant to sorafenib, milciclib monotherapy was well-tolerated and met the primary endpoint of safety.[5][12] The study also showed encouraging signs of efficacy, with a median time to progression of 5.9 months and a clinical benefit rate of 64.3% in evaluable patients.[12]
The broad-spectrum kinase inhibitory profile of milciclib, combined with its manageable safety profile, suggests its potential for use both as a monotherapy and in combination with other anti-cancer agents.[10][12] Further clinical investigation is warranted to fully elucidate the therapeutic potential of milciclib in various oncology indications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Milciclib (PHA-848125) | CDK/TRK inhibitor | Probechem Biochemicals [probechem.com]
- 4. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tizianalifesciences.com [tizianalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. tizianalifesciences.com [tizianalifesciences.com]
- 12. targetedonc.com [targetedonc.com]
Milciclib Maleate: A Technical Guide to its CDK1 and CDK2 Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Milciclib's Kinase Inhibition
Milciclib Maleate (formerly known as PHA-848125) is an orally bioavailable small molecule that functions as a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] Its primary mechanism of action involves targeting key regulators of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] This technical guide provides an in-depth analysis of Milciclib's inhibitory profile against CDK1 and CDK2, two critical kinases in cell cycle progression. Milciclib has been investigated in clinical trials for various cancers, including thymic carcinoma and hepatocellular carcinoma.[5][6]
Quantitative Inhibition Profile: CDK1 & CDK2
Milciclib demonstrates potent inhibition of CDK2 and notable activity against CDK1. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Milciclib against various CDK-cyclin complexes, providing a clear comparison of its inhibitory potency.
| Target Enzyme | IC50 (nM) | Reference |
| CDK2/cyclin A | 45 | [2][7] |
| CDK2/cyclin E | 363 | [7] |
| CDK1/cyclin B | 398 | [2][7] |
Table 1: Biochemical IC50 values of Milciclib against CDK1 and CDK2 complexes.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Human A2780 cells | Proliferation assay (CellTiter-Glo) | 0.2 | [1] |
| Human HCT-116 cells (colorectal cancer) | Cell viability assay (CCK-8) | 0.275 | [8] |
| Human RKO cells (colorectal cancer) | Cell viability assay (CCK-8) | 0.403 | [8] |
Table 2: Cellular IC50 values of Milciclib in various cancer cell lines.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Radiometric)
This protocol outlines a typical biochemical assay to determine the IC50 value of Milciclib against CDK1 and CDK2.
Objective: To quantify the in vitro inhibitory activity of Milciclib against purified CDK1/cyclin B and CDK2/cyclin A enzyme complexes.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound. A strong anion exchanger resin is used to separate the phosphorylated substrate from the unreacted [γ-33P]ATP.[9]
Materials:
-
Purified, active CDK1/cyclin B and CDK2/cyclin A enzymes.
-
Histone H1 as a substrate.[10]
-
[γ-33P]ATP.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (specific composition may vary, but typically contains MgCl2, DTT, and a buffering agent like HEPES).
-
Dowex 1X8 anion exchange resin.
-
Scintillation cocktail and a scintillation counter.
-
384-well plates.
Procedure:
-
Compound Dilution: Prepare a serial dilution of Milciclib in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase reaction buffer.
-
Diluted Milciclib or vehicle (DMSO) control.
-
CDK1/cyclin B or CDK2/cyclin A enzyme.
-
Substrate (Histone H1).
-
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. Assays are typically run at ATP concentrations close to the Michaelis-Menten constant (Km) for each enzyme.[9]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-60 minutes).[10]
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of unlabeled ATP).
-
Separation: Transfer the reaction mixture to a filter plate containing the Dowex resin. The negatively charged phosphopeptide product binds to the resin, while the unreacted, negatively charged [γ-33P]ATP flows through.
-
Washing: Wash the resin multiple times to remove any remaining unbound radioactivity.
-
Quantification: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the Milciclib concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (Luminescent)
This protocol describes a common method to assess the effect of Milciclib on the proliferation of cancer cells.
Objective: To determine the IC50 value of Milciclib based on its ability to inhibit the growth of a cancer cell line.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the amount of ATP present, which is an indicator of metabolically active cells.[11] A decrease in ATP levels correlates with a reduction in cell viability.
Materials:
-
Human cancer cell line (e.g., A2780, HCT-116).
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
CellTiter-Glo® Reagent.
-
96-well opaque-walled plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of Milciclib. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[8][11]
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for a few minutes to induce cell lysis and stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the Milciclib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the relevant signaling pathway and a generalized workflow for IC50 determination.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. This compound | C29H36N8O5 | CID 46937352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]
- 9. Milciclib | Trk receptor | CDK | Autophagy | TargetMol [targetmol.com]
- 10. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
The Role of Milciclib Maleate in TrkA Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milciclib Maleate (PHA-848125A) is an orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinase A (TrkA).[1] While its role as a pan-CDK inhibitor is well-documented, its potent inhibition of TrkA presents a distinct and compelling mechanism of action with significant therapeutic potential in oncology. This technical guide provides an in-depth analysis of the core aspects of TrkA inhibition by this compound, focusing on its mechanism of action, preclinical and clinical evidence, and the experimental methodologies used for its characterization.
The TrkA Signaling Pathway
Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for Nerve Growth Factor (NGF).[2] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[2][3] This activation initiates a cascade of downstream signaling pathways crucial for cell survival, proliferation, and differentiation. The three primary signaling cascades activated by TrkA are:
-
The Ras/MAPK Pathway: This pathway is pivotal for neuronal differentiation and survival.[2][4]
-
The PI3K/Akt Pathway: This cascade is a key mediator of cell survival and growth.[2][3][4]
-
The PLCγ Pathway: This pathway is involved in synaptic plasticity and neurotransmitter release.[2][3]
Dysregulation of the TrkA signaling pathway, often through gene rearrangements or overexpression, is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1]
Caption: The TrkA signaling pathway and the inhibitory action of this compound.
Mechanism of TrkA Inhibition by this compound
This compound is an ATP-competitive inhibitor that targets the kinase domain of TrkA. By binding to the ATP-binding pocket of the TrkA receptor, Milciclib prevents the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades. Preclinical studies have demonstrated that Milciclib potently inhibits the kinase activity of TrkA in biochemical assays and strongly suppresses NGF-induced TrkA phosphorylation in a dose-dependent manner.
Quantitative Data
The inhibitory activity of this compound against TrkA and a panel of cyclin-dependent kinases has been quantified through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| TrkA | 53 |
| cyclin A/CDK2 | 45 |
| cyclin H/CDK7 | 150 |
| cyclin D1/CDK4 | 160 |
| cyclin E/CDK2 | 363 |
| cyclin B/CDK1 | 398 |
Data sourced from MedChemExpress and Selleck Chemicals.[5][6]
Preclinical and Clinical Evidence
Preclinical Studies
In preclinical models, Milciclib has demonstrated significant antitumor activity in various human tumor xenografts. While the contribution of CDK inhibition is significant, the inhibition of TrkA signaling is also a key component of its anti-cancer effects, particularly in tumors with TrkA pathway activation. For instance, in a triple-negative breast cancer xenograft mouse model, orally administered milciclib resulted in the inhibition of tumor growth and metastatic progression.
Clinical Trials
This compound has been evaluated in several Phase I and II clinical trials for various solid tumors.
-
Hepatocellular Carcinoma (HCC): In a Phase IIa trial for patients with unresectable or metastatic HCC who were resistant or intolerant to sorafenib, Milciclib monotherapy was well-tolerated and showed encouraging clinical activity.[7] At the 6-month mark, the clinical benefit rate was 64.3% among 28 evaluable patients, with a median time to progression of 5.9 months.[7]
-
Thymic Carcinoma: Two Phase II studies in patients with advanced type B3 thymomas and thymic carcinoma demonstrated that oral treatment with Milciclib met its primary endpoint of progression-free survival at 3 months and the secondary endpoint of overall survival.[8] Notably, some patients received the drug for over five years, indicating good long-term tolerability.[8]
While these trials have shown promising results, further studies with integrated biomarker analysis are needed to specifically delineate the contribution of TrkA inhibition to the clinical outcomes.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of Milciclib against TrkA and CDKs is typically determined using a biochemical kinase inhibition assay.
Caption: Workflow for a biochemical kinase inhibition assay.
Methodology:
-
Reaction Setup: A reaction mixture containing recombinant TrkA kinase, a specific peptide substrate, and ATP traced with [γ-33P]ATP in an optimized kinase buffer is prepared in 384-well plates.[9]
-
Inhibitor Addition: this compound is added to the wells at various concentrations.
-
Kinase Reaction: The plates are incubated at 37°C to allow the kinase to phosphorylate the substrate.
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-33P]ATP, often using a strong anion exchanger resin.[9]
-
Quantification: The amount of 33P incorporated into the substrate is quantified using a suitable method, such as scintillation counting.
-
IC50 Calculation: The percentage of inhibition at each Milciclib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.
Cellular Assay for Inhibition of NGF-Induced TrkA Phosphorylation (Western Blot)
This assay evaluates the ability of Milciclib to inhibit TrkA activation in a cellular context.
Methodology:
-
Cell Culture and Serum Starvation: Cells expressing TrkA (e.g., PC12 cells or engineered cell lines) are cultured to a suitable confluency and then serum-starved for several hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Pre-treatment: The serum-starved cells are pre-treated with varying concentrations of this compound for a defined period (e.g., 1-2 hours).
-
NGF Stimulation: The cells are then stimulated with a known concentration of NGF (e.g., 50-100 ng/mL) for a short duration (e.g., 5-15 minutes) to induce TrkA phosphorylation.
-
Cell Lysis: The cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated TrkA (p-TrkA) and total TrkA. Subsequently, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The ratio of p-TrkA to total TrkA is calculated to determine the extent of inhibition by Milciclib.
Conclusion
This compound is a potent dual inhibitor of CDKs and TrkA. Its ability to effectively block the NGF-TrkA signaling pathway provides a strong rationale for its development in cancers driven by TrkA dysregulation. The quantitative data from biochemical assays confirm its high potency against TrkA. Preclinical and clinical studies have demonstrated its anti-tumor efficacy and manageable safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Milciclib's TrkA inhibitory activity. Future research focusing on identifying predictive biomarkers of response to TrkA inhibition will be crucial for optimizing the clinical application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical Role for Kalirin in Nerve Growth Factor Signaling through TrkA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. TrkA expression directs the anti-neoplastic activity of MLK3 inhibitors in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Preclinical Pharmacology of Milciclib Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milciclib, also known as PHA-848125, is an orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinase A (TrkA).[1][2] Its mechanism of action involves the competitive inhibition of ATP at the kinase domain, leading to cell cycle arrest and apoptosis in susceptible tumor cells.[3][4] Preclinical studies have demonstrated its potential as a monotherapy and in combination with other anticancer agents across a range of solid and hematological malignancies. This technical guide provides a comprehensive overview of the preclinical pharmacology of Milciclib Maleate, detailing its mechanism of action, in vitro and in vivo efficacy, and associated experimental protocols.
Mechanism of Action
Milciclib is a potent inhibitor of several key kinases involved in cell cycle regulation and oncogenic signaling. Its primary targets are the cyclin-dependent kinases, particularly CDK2, for which it shows high affinity.[3][5] By inhibiting CDKs, Milciclib disrupts the phosphorylation of proteins crucial for cell cycle progression, leading to a G1 phase arrest.[3][5] Furthermore, Milciclib inhibits TrkA, a receptor tyrosine kinase often implicated in cancer cell proliferation and survival.[2][3]
Signaling Pathway
The primary signaling cascade affected by Milciclib is the CDK-retinoblastoma protein (Rb) pathway. In a normal cell cycle, CDKs phosphorylate Rb, leading to the release of E2F transcription factors and subsequent transcription of genes required for S-phase entry. Milciclib's inhibition of CDKs prevents Rb phosphorylation, thereby maintaining the Rb-E2F complex and halting the cell cycle in the G1 phase.
In Vitro Studies
Kinase Inhibition Profile
Milciclib has been profiled against a panel of kinases, demonstrating potent inhibitory activity against several CDKs and TrkA. The half-maximal inhibitory concentrations (IC50) from biochemical assays are summarized in the table below.
| Target Kinase | IC50 (nM) | Reference(s) |
| CDK2/Cyclin A | 45 | [3][4] |
| TrkA | 53 | [3][4] |
| CDK7/Cyclin H | 150 | [3][4] |
| CDK4/Cyclin D1 | 160 | [3][4] |
| CDK5/p35 | 265 | [3] |
| CDK2/Cyclin E | 363 | [4] |
| CDK1/Cyclin B | 398 | [3][4] |
Table 1: Biochemical Kinase Inhibition Profile of Milciclib.
Cellular Proliferation Assays
The anti-proliferative activity of Milciclib has been evaluated in various cancer cell lines. The IC50 values for cell growth inhibition are presented below.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| A2780 | Ovarian Carcinoma | 0.2 | [3] |
| HCT116 | Colorectal Carcinoma | 0.275 | [6][7] |
| RKO | Colorectal Carcinoma | 0.403 | [6][7] |
| HepG2.215 | Hepatocellular Carcinoma | 1.3 | [8] |
Table 2: Anti-proliferative Activity of Milciclib in Cancer Cell Lines.
Effects on Cell Cycle and Apoptosis
Consistent with its mechanism of action, Milciclib induces a concentration-dependent G1 phase arrest in cancer cells.[3] This is accompanied by a reduction in the phosphorylation of the retinoblastoma protein (pRb) at sites specific to CDK2 and CDK4.[3] Furthermore, Milciclib treatment leads to an increase in the expression of cell cycle inhibitors p21(Cip1) and p27(Kip1), and the tumor suppressor p53.[3] In colorectal cancer cell lines, Milciclib has been shown to induce apoptosis in a dose-dependent manner.[7]
In Vivo Studies
The anti-tumor efficacy of Milciclib has been demonstrated in several preclinical animal models of cancer.
Xenograft and Carcinogen-Induced Tumor Models
Oral administration of Milciclib has shown significant anti-tumor activity in various human xenograft models and carcinogen-induced tumors.[3][9]
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference(s) |
| A2780 Xenograft | Ovarian Carcinoma | Repeated daily treatments | Good efficacy and well-tolerated | [3][9] |
| K-Ras(G12D)LA2 Mice | Lung Adenocarcinoma | 40 mg/kg, twice daily for 10 days (oral) | Significant tumor growth inhibition | [3][9] |
| DMBA-induced Rat Model | Mammary Carcinoma | 5, 10, and 15 mg/kg (oral) | Inhibition of tumor growth | [4][10] |
| Disseminated Leukemia | Primary Human Leukemia | 40 mg/kg, twice daily for 5 days (4 cycles) | Significantly increased survival time | [11] |
Table 3: In Vivo Efficacy of Milciclib in Preclinical Models.
Combination Therapies
Preclinical studies have also explored the synergistic potential of Milciclib with other chemotherapeutic agents. For instance, in combination with temozolomide and O6-benzylguanine (BG), Milciclib showed an additive or synergistic effect on cell growth in melanoma cell lines.[3] In hepatocellular carcinoma models, Milciclib demonstrated synergistic activity with tyrosine kinase inhibitors like sorafenib.[8][12] A Phase I study in patients with refractory solid tumors showed that the combination of Milciclib and gemcitabine was well-tolerated and resulted in encouraging clinical benefit.[13]
Experimental Protocols
Biochemical Kinase Inhibition Assay
The inhibitory activity of Milciclib against various kinases was assessed using a strong anion exchanger resin-based assay.
Methodology:
-
Specific peptide or protein substrates are transphosphorylated by their corresponding kinases in the presence of ATP traced with [γ-33P]ATP.
-
The reaction is conducted in optimal buffers and with necessary cofactors.
-
The potency of Milciclib is evaluated by determining the IC50 values from concentration-response curves.[3][9]
Cell Proliferation Assay (MTT Assay)
The effect of Milciclib on the proliferation of cancer cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Graded concentrations of Milciclib are added to the wells, and the plates are incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized using a lysis buffer.
-
The absorbance is read at 595 nm using a microplate reader.
-
The IC50 is calculated from the dose-response curve.[3]
In Vivo Xenograft Study
The anti-tumor activity of Milciclib in vivo is typically evaluated using xenograft models in immunocompromised mice.
Methodology:
-
Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Milciclib is administered orally at specified doses and schedules.
-
Tumor volume and body weight are monitored regularly to assess efficacy and toxicity.[10]
Conclusion
The preclinical data for this compound strongly support its development as a targeted anti-cancer agent. Its multi-kinase inhibitory profile, particularly against key CDKs and TrkA, provides a sound mechanistic basis for its anti-proliferative and pro-apoptotic effects observed in a variety of cancer models. The in vivo studies have demonstrated significant anti-tumor activity at well-tolerated doses, both as a monotherapy and in combination with other agents. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Milciclib in the treatment of human cancers.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]
- 7. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Milciclib | Trk receptor | CDK | Autophagy | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Phase I dose-escalation study of milciclib in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Milciclib Maleate: A Technical Overview of its Impact on Apoptotic Pathways
Abstract
Milciclib Maleate (PHA-848125) is an orally bioavailable, multi-target kinase inhibitor with potent activity against several cyclin-dependent kinases (CDKs), playing a crucial role in cell cycle regulation.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which Milciclib induces apoptosis in cancer cells. By primarily inhibiting CDK2, Milciclib triggers a cascade of events including cell cycle arrest, upregulation of tumor suppressor proteins like p53, and modulation of the Bcl-2 family of proteins.[3][4] These actions converge on the intrinsic mitochondrial pathway of apoptosis, leading to caspase activation, PARP cleavage, and programmed cell death.[4][5] This document details the signaling pathways, summarizes key quantitative data, and provides relevant experimental protocols for researchers in oncology and drug development.
Core Mechanism of Action: Cyclin-Dependent Kinase (CDK) Inhibition
Milciclib is a potent, ATP-competitive inhibitor of multiple CDKs, with a particularly high affinity for CDK2/cyclin A complexes (IC50 = 45 nM).[3][6] It also demonstrates inhibitory activity against CDK1, CDK4, CDK5, and CDK7, as well as Tropomyosin receptor kinase A (TRKA).[1][3][6] The primary mechanism leading to apoptosis is initiated by the inhibition of CDKs that govern cell cycle progression.
The inhibition of CDK2 and CDK4 prevents the hyperphosphorylation of the Retinoblastoma protein (Rb).[3] Hypophosphorylated Rb remains active and bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition. This results in a G1 cell cycle arrest, a critical precursor to the induction of apoptosis.[3] Furthermore, this disruption of the cell cycle is associated with an increased expression of the CDK inhibitors p21(Cip1) and p27(Kip1), and the tumor suppressor protein p53.[3][7]
Induction of the Intrinsic Apoptosis Pathway
Milciclib-induced cell cycle arrest creates a cellular state conducive to apoptosis, which is executed primarily through the intrinsic (mitochondrial) pathway. This process involves the coordinated action of several key regulatory proteins.
-
Upregulation of p53: Milciclib treatment increases the expression of the p53 tumor suppressor protein.[3] p53 acts as a critical sensor of cellular stress, including cell cycle disruption, and can transcriptionally activate pro-apoptotic genes.[8]
-
Modulation of Bcl-2 Family Proteins: The balance between pro- and anti-apoptotic members of the Bcl-2 family is a decisive factor in cell fate.[9][10] Milciclib shifts this balance towards apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein BAX.[4][5] This altered ratio is a direct trigger for mitochondrial outer membrane permeabilization (MOMP).[9]
-
Mitochondrial Disruption and Caspase Activation: The excess of pro-apoptotic proteins like BAX leads to the formation of pores in the mitochondrial membrane, resulting in the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytosol.[5] Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9.[5] Caspase-9, an initiator caspase, then cleaves and activates effector caspases, most notably caspase-3.[5]
-
Execution of Apoptosis: Activated caspase-3 is the primary executioner of apoptosis. It cleaves a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[4] The cleavage of PARP is a definitive hallmark of apoptosis, leading to the systematic dismantling of the cell.[4][5]
Quantitative Analysis of Pro-Apoptotic Effects
The pro-apoptotic activity of Milciclib has been quantified across various cancer cell lines. The data consistently show a dose-dependent inhibition of cell proliferation and induction of apoptosis.
Table 1: Inhibitory Concentrations (IC50) of Milciclib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type | Citation |
|---|---|---|---|---|
| A2780 | Human Ovarian Cancer | 0.2 | CellTiter-Glo (72h) | [3] |
| MHCC97-H | Hepatocellular Carcinoma | 1.3 | WST-1 | [7][11] |
| HCT116 | Colorectal Cancer | Not specified | CCK-8 | [4] |
| RKO | Colorectal Cancer | Not specified | CCK-8 |[4] |
Table 2: Effect of Milciclib on Apoptosis Induction in Colorectal Cancer (CRC) Cells
| Cell Line | Milciclib Conc. | Incubation Time | Result | Citation |
|---|---|---|---|---|
| HCT116, RKO | Dose-dependent | 72 hours | Significant, dose-dependent increase in the proportion of apoptotic cells. | [4][12] |
| HCT116, RKO | 400 nM | 72 hours | Proliferation inhibition was partially reversed by the apoptosis inhibitor Z-VAD-FMK. |[4] |
Table 3: Modulation of Apoptosis-Related Proteins by Milciclib
| Protein | Effect | Cell Type Context | Citation |
|---|---|---|---|
| Bcl-2 | Downregulation | Colorectal Cancer (CRC) | [4] |
| PARP | Downregulation (total) | Colorectal Cancer (CRC) | [4] |
| Cleaved PARP | Upregulation | Colorectal Cancer (CRC) | [4] |
| p53 | Upregulation | General | [3] |
| p21(Cip1) | Upregulation | General, Hepatocellular Carcinoma (HCC) | [3][7] |
| p27(Kip1) | Upregulation | General | [3] |
| c-Myc | Downregulation | Hepatocellular Carcinoma (HCC) |[7] |
Key Experimental Protocols
The following are summarized methodologies for key experiments used to evaluate Milciclib's impact on apoptosis.
4.1 Cell Viability Assay (CCK-8 / MTT)
This protocol assesses the effect of Milciclib on cell proliferation and viability.
-
Cell Seeding: Seed cells (e.g., HCT116, RKO) into 96-well plates at a density of approximately 3,000 cells per well and allow them to adhere overnight.[4]
-
Drug Treatment: Treat the cells with graded concentrations of Milciclib (e.g., 200, 400, 800 nM) for a specified period, typically 72 hours.[4] Include a vehicle control (DMSO, not exceeding 0.1%).[4]
-
Reagent Incubation: Add Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for 1-4 hours at 37°C.[3][4]
-
Data Acquisition: For CCK-8, measure the absorbance at 450 nm using a microplate reader.[4] For MTT, lyse the cells with a solubilization buffer (e.g., 20% SDS, 50% N,N-dimethylformamide) and read absorbance at 595 nm after overnight incubation.[3]
-
Analysis: Calculate the drug concentration that produces 50% inhibition of cell growth (IC50) by plotting absorbance against the logarithm of the drug concentration.[3]
4.2 Apoptosis Assay (Annexin V / PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of Milciclib for a designated time (e.g., 72 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are classified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Analysis: Quantify the percentage of cells in each quadrant to determine the overall rate of apoptosis induced by Milciclib.[4]
4.3 Western Blotting
This technique is used to detect changes in the expression levels of specific apoptosis-related proteins.
-
Cell Lysis: Treat cells with Milciclib, then wash with PBS and lyse using RIPA buffer containing a protease inhibitor cocktail.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, PARP, Caspase-3, p53, GAPDH) overnight at 4°C.[4][7]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Normalize the band intensity of target proteins to a loading control (e.g., GAPDH) to compare expression levels across different treatment conditions.[7]
Conclusion
This compound effectively induces apoptosis in various cancer models through a well-defined mechanism.[4][7] By inhibiting key cyclin-dependent kinases, it enforces a G1 cell cycle arrest, which subsequently triggers the intrinsic mitochondrial apoptosis pathway.[3] The process is characterized by the upregulation of p53, a favorable modulation of the Bcl-2/BAX ratio, activation of the caspase cascade, and PARP cleavage.[3][4][5] The robust, dose-dependent nature of its pro-apoptotic effects, combined with synergistic potential with other agents like TKIs, positions Milciclib as a compound of significant interest for further development in oncology.[7][13] This guide provides the foundational technical details for researchers investigating its therapeutic applications.
References
- 1. Facebook [cancer.gov]
- 2. tizianalifesciences.com [tizianalifesciences.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oatext.com [oatext.com]
- 8. p53 regulates a G2 checkpoint through cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. targetedonc.com [targetedonc.com]
Milciclib: A Technical Guide to its Pan-Cyclin-Dependent Kinase Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milciclib (formerly known as PHA-848125) is an orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs).[1][2][3] CDKs are a family of serine/threonine kinases that are fundamental regulators of the cell cycle; their dysregulation is a hallmark of many cancers.[4] Milciclib's ability to inhibit a broad range of CDKs, in addition to other oncogenic kinases, positions it as a compound of significant interest in oncology research and development.[2][5] This technical guide provides a comprehensive overview of the pan-CDK inhibitory nature of Milciclib, detailing its mechanism of action, quantitative inhibitory data, key experimental methodologies, and the signaling pathways it modulates.
Core Mechanism of Action
Milciclib functions as a potent, ATP-competitive inhibitor, binding to the ATP pocket of target kinases to block their phosphorylating activity.[6][7][8] Its primary targets are the cyclin-dependent kinases, which results in a G1 phase arrest of the cell cycle.[8][9] By inhibiting CDKs, Milciclib prevents the phosphorylation of key substrates like the retinoblastoma protein (Rb).[6] This leads to a halt in cell cycle progression and can induce apoptosis in tumor cells.[10][11]
Beyond its effects on CDKs, Milciclib also demonstrates potent inhibitory activity against Tropomyosin receptor kinase A (TRKA) and members of the Src family of kinases.[5][6][8] This multi-targeted profile suggests that Milciclib may overcome resistance mechanisms that arise from the activation of compensatory signaling pathways.[9][12]
Figure 1: Milciclib inhibits CDK-mediated cell cycle progression, leading to G1 arrest.
Quantitative Data Presentation
The following tables summarize the inhibitory activity of Milciclib across various biochemical and cellular assays, as well as its effects in preclinical and clinical settings.
Table 1: Biochemical Kinase Inhibitory Activity of Milciclib
This table presents the half-maximal inhibitory concentration (IC50) values of Milciclib against a panel of purified kinases.
| Target Kinase | IC50 (nM) | Reference(s) |
| Cyclin A / CDK2 | 45 | [6][7][8] |
| Cyclin E / CDK2 | 363 | [1][7][8] |
| Cyclin B / CDK1 | 398 | [1][7][8] |
| Cyclin D1 / CDK4 | 160 | [1][7][8] |
| p35 / CDK5 | 265 | [1][6] |
| Cyclin H / CDK7 | 150 | [6][7][8] |
| TRKA | 53 | [6][7][8] |
Table 2: Antiproliferative Activity of Milciclib in Human Cancer Cell Lines
This table shows the IC50 values for Milciclib's ability to inhibit the growth of various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| A2780 | Ovarian Carcinoma | 0.2 | [8] |
| HCT116 | Colorectal Cancer | 0.275 | [10][11] |
| RKO | Colorectal Cancer | 0.403 | [10][11] |
| MDA-MB-231 | Breast Cancer | 0.31 | [8] |
| HEK-293T | Embryonic Kidney | 1.5 | [8] |
| HeLa | Cervical Cancer | 4.0 | [8] |
Table 3: Summary of In Vivo Preclinical Studies
This table highlights key findings from animal model studies investigating Milciclib's efficacy.
| Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference(s) |
| A2780 Xenograft | Human Ovarian Carcinoma | Not specified | Good efficacy and tolerability | [6] |
| K-Ras(G12D)LA2 Mice | Lung Cancer | 40 mg/kg, twice daily for 10 days (oral) | Significant tumor growth inhibition | [6][13] |
| Orthotopic Murine Model | Human Hepatocellular Carcinoma | Not specified | Synergistic anti-HCC activity with sorafenib | [14][15] |
| DMBA-induced Rat Model | Mammary Carcinoma | 5, 10, 15 mg/kg (oral) | Inhibited tumor growth | [13] |
Table 4: Overview of Selected Clinical Trials
This table provides a snapshot of clinical investigations of Milciclib in cancer patients.
| Phase | Patient Population | Dosing Regimen | Key Outcomes | Reference(s) |
| Phase I | Refractory Solid Tumors (with Gemcitabine) | 45-80 mg/m²/day (oral, 7 days on/7 off) | Recommended Phase II dose: 80 mg/m²/day. Encouraging clinical benefit in ~36% of patients. | [16] |
| Phase IIa | Unresectable, Sorafenib-Refractory/-Intolerant Hepatocellular Carcinoma (HCC) | 100 mg/day (oral, 4 days on/3 off) | Well-tolerated with manageable toxicities. Median TTP and PFS of 5.9 months. Clinical Benefit Rate (CBR) of 61%. | [17][18][19] |
| Phase II | Thymic Carcinoma & B3 Thymoma | Not specified | Met primary endpoint of 3-month Progression-Free Survival (PFS). | [20][21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of Milciclib.
Biochemical Kinase Inhibition Assay
Objective: To determine the IC50 value of Milciclib against purified protein kinases.
Methodology:
-
Assay Principle: A strong anion exchanger-based assay is commonly used.[7] It measures the transphosphorylation of a specific peptide or protein substrate by a kinase in the presence of [γ-33P]ATP.[7]
-
Enzyme and Substrate Preparation: For each kinase, determine the Michaelis-Menten constant (KM) for ATP and the specific substrate. Run the assay at optimized concentrations, typically 2x KM for ATP and 5x KM for the substrate, to allow for direct comparison of IC50 values across different kinases.[7]
-
Reaction: The kinase, substrate, [γ-33P]ATP, and varying concentrations of Milciclib are incubated in an appropriate buffer with cofactors in 384-well plates.[7]
-
Separation and Detection: The reaction mixture is transferred to a Dowex 1X8 resin-based filter, which captures the radiolabeled substrate. Unreacted [γ-33P]ATP is washed away.
-
Data Analysis: The radioactivity of the captured substrate is measured using a scintillation counter. The percentage of inhibition is calculated relative to a control (DMSO vehicle). IC50 values are determined by plotting the percent inhibition against the logarithm of the Milciclib concentration and fitting the data to a sigmoidal dose-response curve.[13]
Cell Proliferation Assay (e.g., MTT or CCK-8)
Objective: To measure the antiproliferative effect of Milciclib on cancer cell lines and determine the cellular IC50.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 2 x 10⁴ cells/mL) in 96-well plates and allow them to adhere overnight.[6][22]
-
Drug Treatment: Treat the cells with a serial dilution of Milciclib (and a vehicle control, e.g., DMSO not exceeding 0.1%) for a specified period, typically 72 hours.[10][13]
-
Viability Assessment (CCK-8 Example):
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the drug concentration and fitting to a dose-response curve.[6]
Figure 2: General workflow for a cell proliferation assay to determine IC50 values.
Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation status of proteins in the CDK pathway following Milciclib treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells with Milciclib for a predetermined time (e.g., 24-72 hours).[11] Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 10-30 µg of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]
-
Blocking and Antibody Incubation:
-
Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[22]
-
Incubate the membrane with primary antibodies specific to target proteins (e.g., p-Rb, total Rb, Cyclin A, p21, p27, GAPDH) overnight at 4°C.[6][23]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24] A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
Cell Cycle Analysis
Objective: To determine the effect of Milciclib on cell cycle phase distribution.
Methodology:
-
Cell Treatment: Treat cells in 6-well plates with various concentrations of Milciclib for a specified time (e.g., 24, 48, or 72 hours).[11][25]
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or Hoechst) and RNase A. Incubate in the dark.[25]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of each cell.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to generate a histogram of cell counts versus fluorescence intensity.[22] This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25]
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy and tolerability of Milciclib in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously or orthotopically implant human tumor cells (e.g., A2780, MHCC97-H) into immunocompromised mice (e.g., nude or SCID mice).[6][14]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the animals into treatment and control groups.
-
Drug Administration: Administer Milciclib orally (p.o.) according to a predetermined dosing schedule (e.g., 40 mg/kg, twice daily).[6] The control group receives the vehicle.
-
Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health regularly.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., Western blot, immunohistochemistry). Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
References
- 1. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tizianalifesciences.com [tizianalifesciences.com]
- 3. Facebook [cancer.gov]
- 4. Pan Cyclin-Dependent Kinase Inhibitors for the Treatment of Breast Cancer [ijdrug.com]
- 5. Milciclib maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Milciclib | Trk receptor | CDK | Autophagy | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]
- 12. Tiziana Life Sciences Plc Announces Initiation Of A Phase IIa Clinical Trial With Milciclib In Patients With Hepatocellular Carcinoma - BioSpace [biospace.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. oatext.com [oatext.com]
- 15. researchgate.net [researchgate.net]
- 16. Phase I dose-escalation study of milciclib in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. targetedonc.com [targetedonc.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tizianalifesciences.com [tizianalifesciences.com]
- 22. ijbs.com [ijbs.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Milciclib Maleate: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milciclib Maleate (PHA-848125) is a potent, orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinase A (TrkA).[1][2][3] By disrupting the cell cycle and other signaling pathways, Milciclib has demonstrated potential as an antineoplastic agent.[1][2] These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound in a research setting. The included assays are fundamental for characterizing its anti-proliferative, pro-apoptotic, and cell cycle-modulating effects.
Data Presentation
Table 1: Inhibitory Activity of Milciclib against Various Kinases
| Target Kinase | IC50 (nM) |
| CDK2/Cyclin A | 45[4][5] |
| TrkA | 53[4][5] |
| CDK7/Cyclin H | 150[4][5] |
| CDK4/Cyclin D1 | 160[4][5] |
| CDK5/p35 | 265[6] |
| CDK2/Cyclin E | 363[4][5] |
| CDK1/Cyclin B | 398[4][5] |
Mechanism of Action & Signaling Pathway
Milciclib primarily exerts its effect by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression.[7] Specifically, its potent inhibition of CDK2 disrupts the G1/S phase transition.[8] CDKs, in complex with their cyclin partners, phosphorylate the Retinoblastoma (Rb) protein.[9][10] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for DNA replication and cell cycle progression.[9] By inhibiting CDKs, Milciclib prevents Rb phosphorylation, keeping E2F sequestered and thereby arresting the cell cycle.[6] Milciclib also demonstrates inhibitory activity against TrkA, a receptor tyrosine kinase involved in cell survival and proliferation.[4][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Milciclib on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% N,N-dimethylformamide, pH 4.7 or DMSO)[11]
-
Microplate reader
Workflow:
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[12][13]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the Milciclib dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[12][13]
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]
-
After incubation, add 100 µL of solubilization solution to each well.[11]
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.[11]
-
Read the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[14]
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of Milciclib concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to Milciclib treatment using propidium iodide (PI) staining.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol[3]
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Workflow:
References
- 1. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. texaschildrens.org [texaschildrens.org]
- 9. mdpi.com [mdpi.com]
- 10. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Note: Determination of Milciclib Maleate IC50 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Milciclib (also known as PHA-848125) is an orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinase A (TRKA).[1][2] As a potent, ATP-competitive inhibitor, Milciclib primarily targets CDK2, but also shows activity against CDK1, CDK4, CDK5, and CDK7.[3][4][5] By inhibiting these key regulators of the cell cycle, Milciclib can induce cell cycle arrest, primarily at the G1 phase, and promote apoptosis in cancer cells.[1][3] Its dual inhibitory action on both CDKs and TRKA, a receptor often mutated in various cancers, makes it a compound of significant interest in oncology research.[2] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Milciclib Maleate in various cancer cell lines, a critical step in evaluating its anti-proliferative efficacy.
Mechanism of Action and Signaling Pathways
Milciclib exerts its anti-cancer effects by targeting two key cellular signaling pathways: the cell cycle progression pathway regulated by CDKs and the growth factor signaling pathway mediated by TRKA.
2.1. CDK Inhibition and Cell Cycle Control
CDKs are serine/threonine kinases that form complexes with regulatory proteins called cyclins. These cyclin-CDK complexes phosphorylate specific substrates to drive the cell through the different phases of the cell cycle.[1][2] Milciclib's inhibition of multiple CDKs disrupts this process, leading to a halt in cell proliferation. For instance, inhibition of CDK2/Cyclin E and CDK4/Cyclin D1 complexes prevents the phosphorylation of the Retinoblastoma protein (pRb). This keeps pRb in its active, hypophosphorylated state where it binds to the E2F transcription factor, blocking the transcription of genes required for the G1 to S phase transition.
Caption: Milciclib inhibits CDK4/2, preventing pRb phosphorylation and blocking G1-S transition.
2.2. TRKA Signaling Inhibition
Tropomyosin receptor kinase A (TRKA) is a receptor tyrosine kinase that, upon binding its ligand Nerve Growth Factor (NGF), activates downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell survival and proliferation. Milciclib's inhibition of TRKA blocks these pro-survival signals, contributing to its anti-tumor activity.[4]
Caption: Milciclib inhibits the TRKA receptor, blocking downstream pro-survival signaling.
Quantitative Data Summary
The inhibitory potency of Milciclib has been characterized in both biochemical (cell-free) and cell-based assays. The tables below summarize publicly available IC50 data.
Table 1: Biochemical IC50 Values of Milciclib
| Target Kinase Complex | IC50 (nM) | Reference |
|---|---|---|
| CDK2/Cyclin A | 45 | [3][4] |
| TRKA | 53 | [3][4] |
| CDK7/Cyclin H | 150 | [3][4] |
| CDK4/Cyclin D1 | 160 | [3][4] |
| CDK5/p35 | 265 | [3] |
| CDK2/Cyclin E | 363 | [4] |
| CDK1/Cyclin B | 398 |[4] |
Table 2: Cell-Based IC50 Values of Milciclib
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| A2780 | Ovarian Carcinoma | CellTiter-Glo | 0.2 | [3] |
| MHCC97-H | Hepatocellular Carcinoma | Proliferation Assay | ~1.3 - 3.1* | [5] |
Note: The value for MHCC97-H is an approximate range derived from combination studies.[5]
Experimental Protocol: IC50 Determination using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound. This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.
4.1. Materials and Reagents
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS)
-
Lysis/Solubilization buffer (e.g., 20% SDS, 50% N,N-dimethylformamide, pH 4.7 or acidified isopropanol)[3]
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-600 nm)
4.2. Experimental Workflow
Caption: Workflow for determining Milciclib IC50 using a cell viability assay.
4.3. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for 'untreated control' and 'blank' (medium only).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the final desired concentrations (e.g., a range from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells (including control) is consistent and non-toxic (typically <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate Milciclib concentration or control medium (with DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.[3]
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization buffer to each well to dissolve the crystals.[3]
-
Incubate overnight at 37°C or shake for 15-20 minutes at room temperature to ensure complete dissolution.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 595 nm.[3]
-
Subtract the average absorbance of the 'blank' wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) x 100
-
-
Plot the % Viability against the logarithm of the Milciclib concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) with graphing software (like GraphPad Prism or R) to calculate the IC50 value, which is the concentration of Milciclib that reduces cell viability by 50%.[3]
-
Alternative Assay: CellTiter-Glo® Luminescent Cell Viability Assay
As an alternative to the MTT assay, the CellTiter-Glo® assay offers a more sensitive, faster, and single-addition protocol. It measures ATP levels, which is a direct indicator of metabolically active cells. The protocol involves adding the CellTiter-Glo® reagent directly to the wells, incubating for a short period, and then reading the luminescent signal. This method was used to determine the IC50 in A2780 cells.[3]
Conclusion
This application note provides a comprehensive overview and a detailed protocol for determining the IC50 value of this compound in cancer cell lines. By targeting key cell cycle regulators and growth factor pathways, Milciclib demonstrates significant anti-proliferative activity. Accurate and reproducible IC50 determination using standardized methods like the MTT or CellTiter-Glo assays is fundamental for preclinical evaluation and for understanding the compound's therapeutic potential across different cancer types.
References
Application Notes and Protocols for the Use of Milciclib Maleate in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Milciclib Maleate, a potent cyclin-dependent kinase (CDK) inhibitor, in preclinical xenograft mouse models. This document includes detailed experimental protocols, quantitative data on its anti-tumor efficacy, and a description of its mechanism of action with illustrative signaling pathways.
Introduction to this compound
This compound (formerly known as PHA-848125) is an orally bioavailable small molecule inhibitor targeting multiple CDKs, which are key regulators of the cell cycle.[1][2] Its primary mechanism of action involves the inhibition of CDK2, leading to cell cycle arrest, predominantly at the G1 phase.[1] Milciclib also demonstrates inhibitory activity against other CDKs, including CDK1, CDK4, CDK5, and CDK7, as well as Tropomyosin receptor kinase A (TRKA) and Src family kinases.[1][2] This multi-targeted profile contributes to its broad-spectrum anti-tumor activity observed in various preclinical cancer models.
Mechanism of Action: Inhibition of the CDK-Rb-E2F Pathway
Milciclib exerts its anti-proliferative effects by disrupting the normal progression of the cell cycle. In a healthy cell, the transition from the G1 to the S phase is tightly controlled by the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for DNA replication and cell cycle progression.
The phosphorylation of pRb by CDK4/6-cyclin D and subsequently by CDK2-cyclin E complexes leads to the release of E2F, allowing the cell to enter the S phase. Milciclib, by inhibiting these CDKs, prevents the hyperphosphorylation of pRb. This maintains pRb in its active, hypophosphorylated state, sequestering E2F and thereby inducing a G1 cell cycle arrest and inhibiting tumor cell proliferation.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the cell cycle.
Quantitative Data on Anti-Tumor Efficacy in Xenograft Models
Milciclib has demonstrated significant anti-tumor activity in a variety of human tumor xenograft models. The following tables summarize the quantitative data from preclinical studies.
This compound as a Monotherapy
| Cancer Type | Cell Line | Mouse Strain | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Effect | Citation(s) |
| Ovarian Carcinoma | A2780 | Nude | Not specified | Good efficacy and well-tolerated | [3] |
| Ovarian Cancer | ID8p53-/- | C57BL/6 | 5 mg/kg/day (i.p.) for 10 days | Significant decrease in omental tumor weight | [4] |
| Triple-Negative Breast Cancer | Not specified | Not specified | 40 mg/kg (oral) | Inhibition of tumor growth and metastatic progression | [5] |
| Hepatocellular Carcinoma (HCC) | MHCC97-H (orthotopic) | Nude | 30 mg/kg/day (oral) | ~40-50% reduction in tumor size compared to vehicle | [6] |
| K-Ras Mutant Lung Adenocarcinoma | K-Ras(G12D)LA2 | Transgenic | 40 mg/kg twice daily (oral) for 10 days | Significant tumor growth inhibition | [1][3] |
| Mammary Carcinoma | DMBA-induced | Rat | 5, 10, and 15 mg/kg twice daily (oral) | Dose-dependent tumor growth inhibition | [1] |
This compound in Combination Therapy
| Cancer Type | Combination Agent | Cell Line | Mouse Strain | Dosage and Schedule | Effect | Citation(s) |
| Hepatocellular Carcinoma (HCC) | Sorafenib | MHCC97-H (orthotopic) | Nude | Milciclib: 30 mg/kg/day (oral) + Sorafenib: 20 mg/kg/day (oral) | Synergistic effect; ~70-90% reduction in tumor growth compared to vehicle | [6] |
Experimental Protocols
The following are detailed protocols for the use of this compound in subcutaneous xenograft mouse models.
Establishment of Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model using cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (or other basement membrane matrix)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until ~80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension and resuspend the cell pellet in a small volume of serum-free medium or PBS.
-
Determine the cell viability and concentration using a hemocytometer or automated cell counter.
-
-
Cell Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium/PBS and Matrigel® on ice. The final cell concentration should be between 1 x 10^6 and 10 x 10^6 cells per 100-200 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Subcutaneously inject the cell suspension (100-200 µL) into the flank of the mouse using a 27-30 gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Experimental Workflow for Xenograft Establishment
Caption: Workflow for establishing a subcutaneous xenograft model.
Preparation and Administration of this compound
This protocol outlines the preparation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or sterile water
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
Procedure:
-
Stock Solution Preparation (Example):
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. This can be stored at -20°C for short periods.
-
-
Formulation for Oral Administration (Example for a 10 mg/kg dose):
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:
-
For a 1 mL final volume, mix 100 µL of the 10 mg/mL Milciclib stock in DMSO with 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
The final concentration will be 1 mg/mL. A 20g mouse would receive a 200 µL gavage for a 10 mg/kg dose.
-
The vehicle control should consist of the same formulation without Milciclib.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the Milciclib formulation or vehicle.
-
Monitor the animal for any signs of distress after administration.
-
Assessment of Anti-Tumor Efficacy
Procedure:
-
Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the treatment period.
-
Body Weight Monitoring: Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice according to approved protocols.
-
Tumor Excision and Analysis: Excise the tumors and record their final weight. Tumors can be processed for further analysis (e.g., histology, western blotting, or RNA extraction).
-
Data Analysis:
-
Calculate the mean tumor volume for each treatment group at each time point.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%
-
Conclusion
This compound has demonstrated significant and broad-spectrum anti-tumor activity in a range of preclinical xenograft models, both as a monotherapy and in combination with other anti-cancer agents. The detailed protocols provided in these application notes offer a framework for researchers to effectively design and execute in vivo studies to further evaluate the therapeutic potential of Milciclib. The quantitative data presented herein serves as a valuable reference for anticipating its efficacy in different cancer types. As with all in vivo studies, adherence to institutional animal care and use guidelines is paramount.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Quantitative high-throughput screening using an organotypic model identifies compounds that inhibit ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Effect of Milciclib Maleate with Sorafenib in Hepatocellular Carcinoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatocellular Carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced stages of the disease. Sorafenib, a multi-kinase inhibitor, has been a standard first-line treatment, but its efficacy is often limited by resistance and toxicity. Combination therapies that can enhance anti-tumor activity and overcome resistance are urgently needed. This document details the synergistic anti-cancer effects of combining Milciclib Maleate, a pan-cyclin-dependent kinase (CDK) and c-Src kinase inhibitor, with sorafenib in HCC. Preclinical evidence strongly suggests that this combination leads to a pronounced synergistic effect on the inhibition of cell proliferation and induction of apoptosis, primarily through the downregulation of the oncoprotein c-Myc.[1] These findings provide a strong rationale for the clinical evaluation of this combination therapy in HCC patients.
Data Presentation
The synergistic effect of Milciclib and sorafenib has been quantified in preclinical studies. The following tables summarize the key findings, providing a clear comparison of the drugs' effects as single agents and in combination.
Table 1: In Vitro Anti-Proliferative Activity of Milciclib and Sorafenib in HCC Cell Lines
| Cell Line | Treatment | IC50 Value (µM) |
| MHCC97-H | Milciclib | ~0.35 |
| Sorafenib | ~6.0 | |
| Milciclib + Sorafenib | >50% reduction in individual IC50s | |
| MHCC97L | Milciclib + Sorafenib | Synergistic effects observed (data not shown) |
| HepG2.215 | Milciclib + Sorafenib | Synergistic effects observed (data not shown) |
| Data derived from a study by Jindal et al.[1] |
Table 2: In Vivo Tumor Growth Inhibition in an Orthotopic HCC Mouse Model (MHCC97-H cells)
| Treatment Group | Change in Serum hAFP Levels | Tumor Growth Inhibition |
| Vehicle Control | Exponential increase | - |
| Milciclib (sub-optimal dose) | >60-70% reduction | Significant |
| Sorafenib (sub-optimal dose) | >60-70% reduction | Significant |
| Milciclib + Sorafenib | >95% reduction | Pronounced Synergy |
| hAFP (human α-fetoprotein) is a biomarker for tumor growth. Data from an orthotopic murine model of human HCC.[1] |
Mechanism of Action: Synergistic Downregulation of c-Myc
Milciclib, as a pan-CDK inhibitor, primarily induces cell cycle arrest.[1] Sorafenib, a tyrosine kinase inhibitor (TKI), impacts various signaling pathways involved in cell proliferation and angiogenesis.[1] The synergistic anti-HCC activity of the combination stems from their convergent effect on the downregulation of c-Myc, a critical transcription factor in cell proliferation and survival.[1][2] While each drug individually has a moderate effect on c-Myc, their combination leads to a profound suppression of its expression, resulting in enhanced tumor growth inhibition.[1]
Caption: Signaling pathway of Milciclib and Sorafenib synergy in HCC.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Cell Viability Assay (WST-1)
This protocol is for determining the anti-proliferative effects of Milciclib and sorafenib, both individually and in combination.
Materials:
-
HCC cell lines (e.g., MHCC97-H, MHCC97L, HepG2.215)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well microplates
-
This compound
-
Sorafenib
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Seed HCC cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of Milciclib and sorafenib in culture medium. For combination studies, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCC cells treated with Milciclib, sorafenib, or the combination.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the cell viability assay in 6-well plates.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of the drug combination on cell cycle distribution.
Materials:
-
HCC cells treated with Milciclib, sorafenib, or the combination.
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells in 6-well plates.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Orthotopic HCC Mouse Model
This protocol describes the establishment of an orthotopic HCC model to evaluate the in vivo efficacy of the drug combination.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
MHCC97-H human HCC cells
-
Matrigel (optional)
-
Surgical instruments
-
Anesthetics
-
This compound and Sorafenib for oral administration
Procedure:
-
Culture MHCC97-H cells and harvest them during the logarithmic growth phase.
-
Anesthetize the mice.
-
Make a small incision in the upper abdomen to expose the liver.
-
Inject 1-2 x 10^6 MHCC97-H cells (in 20-50 µL of PBS, optionally mixed with Matrigel) into the left lobe of the liver.
-
Close the incision with sutures.
-
Monitor the mice for tumor growth. Tumor burden can be non-invasively monitored by measuring serum levels of human α-fetoprotein (hAFP).
-
Once tumors are established, randomize the mice into treatment groups (Vehicle, Milciclib, Sorafenib, Combination).
-
Administer the drugs orally at the predetermined doses and schedule.
-
Monitor tumor growth by measuring serum hAFP levels and/or imaging throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for c-Myc).
Caption: Workflow for evaluating Milciclib and Sorafenib synergy.
Conclusion
The combination of this compound and sorafenib demonstrates significant synergistic anti-tumor activity in preclinical models of HCC.[1] This effect is mediated, at least in part, by the enhanced downregulation of c-Myc. The detailed protocols provided herein offer a framework for researchers to further investigate this promising combination therapy. These findings support the continued clinical development of Milciclib, either as a monotherapy for sorafenib-resistant patients or in combination with TKIs like sorafenib, to improve clinical outcomes for patients with advanced HCC.[1][3]
References
Application Notes: Cell Cycle Synchronization Methods for Milciclib Maleate Studies
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Milciclib Maleate is an orally bioavailable, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, and CDK4, as well as tropomyosin receptor kinase A (TrkA).[1][2] By targeting key regulators of cell cycle progression, Milciclib can induce cell cycle arrest and apoptosis in cancer cells, making it a compound of interest in oncology research.[2]
To accurately determine the phase-specific effects and mechanism of action of CDK inhibitors like Milciclib, it is crucial to use a synchronized cell population. Cell synchronization enriches the number of cells in a specific phase of the cell cycle (G0/G1, S, or G2/M), enabling researchers to study the impact of the drug on a uniform population.[3] These application notes provide an overview of common synchronization methods, detailed experimental protocols, and special considerations for designing studies with this compound.
2. Overview of Cell Cycle Synchronization Methods
Synchronization techniques are broadly classified into methods that induce a reversible cell cycle block at a specific checkpoint. The choice of method depends on the desired cell cycle phase, the cell type, and the experimental goals.
| Method | Target Phase | Principle | Advantages | Disadvantages & Considerations for Milciclib Studies |
| Serum Starvation | G0/G1 | Deprives cells of growth factors present in serum, causing them to exit the cell cycle and enter a quiescent (G0) state.[4][5] | Simple, inexpensive, and does not use chemicals that might have off-target effects. | Not effective for all cell lines, especially transformed or cancer cells that may be growth factor-independent or undergo apoptosis.[4][6] Synchronization can be less tight compared to chemical methods. |
| Double Thymidine Block | G1/S Border | High concentrations of thymidine inhibit DNA synthesis by creating a dNTP pool imbalance. A two-step block improves synchronization efficiency.[4][7] | Highly effective for achieving a sharp G1/S arrest. Well-established method. | Can be laborious and time-consuming.[4] May induce DNA damage response and replication stress.[8] |
| Hydroxyurea (HU) | G1/S Border | Inhibits ribonucleotide reductase, depleting the dNTP pool required for DNA synthesis.[9][10] | Effective for G1/S arrest. | Can cause cytotoxicity in S-phase cells and induce a DNA damage response.[8][10] |
| Nocodazole | G2/M | A reversible microtubule-depolymerizing agent that disrupts mitotic spindle formation, arresting cells in prometaphase.[3][4][9] | Provides a highly enriched population of mitotic cells. | Can be toxic with prolonged exposure. Does not differentiate G2 from M-phase cells without additional markers (e.g., phospho-histone H3). |
Special Consideration for Milciclib: Since Milciclib is a pan-CDK inhibitor, using other CDK inhibitors (e.g., specific CDK4/6 inhibitors like Palbociclib) for synchronization is generally not recommended. This could mask or confound the specific effects of Milciclib. The methods detailed below do not directly target CDKs and are therefore more suitable for these studies.
Experimental Workflows & Signaling
dot digraph "Experimental_Workflow_for_Milciclib_Studies" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_prep" { label="Phase 1: Cell Synchronization"; bgcolor="#F1F3F4"; rank=same; Async [label="Asynchronous Cell Culture", fillcolor="#FFFFFF", fontcolor="#202124"]; Sync [label="Synchronization Method\n(e.g., Serum Starvation, Double Thymidine Block)", fillcolor="#FBBC05", fontcolor="#202124"]; Release [label="Wash & Release\nfrom Block", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_treat" { label="Phase 2: Drug Treatment"; bgcolor="#F1F3F4"; rank=same; Treat [label="Add this compound\nat desired concentrations\nand time points", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_analysis" { label="Phase 3: Analysis"; bgcolor="#F1F3F4"; Harvest [label="Harvest Cells", fillcolor="#FFFFFF", fontcolor="#202124"]; FACS [label="Flow Cytometry\n(Cell Cycle, Apoptosis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WB [label="Western Blot\n(Cell Cycle Proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Other Assays\n(Viability, Kinase Activity)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
Async -> Sync [label="Apply\nBlocker"]; Sync -> Release [label="Incubate"]; Release -> Treat [label="Add Drug as\ncells progress"]; Treat -> Harvest; Harvest -> FACS; Harvest -> WB; Harvest -> Other; } DOT Caption: General experimental workflow for studying Milciclib.
dot digraph "Cell_Cycle_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, splines=true, overlap=false, maxiter=1000]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowsize=0.7];
// Cell Cycle Phases G1 [label="G1 Phase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; S [label="S Phase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G2 [label="G2 Phase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; M [label="M Phase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// CDK Complexes CDK4 [label="Cyclin D\nCDK4", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2E [label="Cyclin E\nCDK2", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2A [label="Cyclin A\nCDK2", fillcolor="#FBBC05", fontcolor="#202124"]; CDK1 [label="Cyclin B\nCDK1", fillcolor="#FBBC05", fontcolor="#202124"];
// Drug Actions Milciclib [label="this compound", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HU [label="Hydroxyurea /\nThymidine", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nocodazole [label="Nocodazole", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pathway connections G1 -> S [label=" G1/S\nTransition"]; S -> G2; G2 -> M [label=" G2/M\nTransition"]; M -> G1 [label=" Mitosis"];
CDK4 -> G1; CDK2E -> G1; G1 -> CDK2E [style=invis]; CDK2A -> S; CDK1 -> M;
// Inhibitor connections Milciclib -> CDK4 [color="#EA4335", style=bold, arrowhead=tee]; Milciclib -> CDK2E [color="#EA4335", style=bold, arrowhead=tee]; Milciclib -> CDK2A [color="#EA4335", style=bold, arrowhead=tee]; Milciclib -> CDK1 [color="#EA4335", style=bold, arrowhead=tee];
HU -> S [label=" Block", color="#4285F4", style=bold, arrowhead=tee, dir=back]; Nocodazole -> M [label=" Block", color="#34A853", style=bold, arrowhead=tee, dir=back];
// Invisible nodes for layout {rank=same; G1; S; G2; M;} {rank=same; CDK4; CDK2E; CDK2A; CDK1;} } DOT Caption: Cell cycle pathway showing targets of Milciclib and synchronizing agents.
3. Detailed Experimental Protocols
Protocol 3.1: G0/G1 Phase Arrest by Serum Starvation
This protocol is used to arrest cells in the G0/G1 phase by depriving them of serum growth factors.[5]
Materials:
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Serum-free cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Culture cells in complete medium until they reach 50-60% confluency.
-
Aspirate the complete medium and wash the cells twice with sterile PBS to remove any residual serum.
-
Add serum-free medium to the cells.
-
Incubate the cells for 24-72 hours. The optimal starvation time varies between cell lines and should be determined empirically. For many fibroblast and epithelial cell lines, 24-48 hours is sufficient to cause >90% of cells to accumulate in G0/G1.[4][6][11]
-
To release the cells from G0/G1 arrest, aspirate the serum-free medium and add pre-warmed complete medium containing serum.
-
Cells will synchronously re-enter the cell cycle. Samples can be collected at various time points post-release to analyze progression through S, G2, and M phases.
Protocol 3.2: G1/S Phase Arrest by Double Thymidine Block
This method uses two sequential treatments with thymidine to effectively arrest cells at the G1/S boundary.[7]
Materials:
-
Complete cell culture medium
-
Thymidine stock solution (e.g., 100 mM in PBS, sterile filtered)[7]
-
PBS, sterile
Procedure:
-
First Block: Add thymidine to the culture medium to a final concentration of 2 mM.[7]
-
Release: Remove the thymidine-containing medium, wash the cells twice with sterile PBS, and add fresh, pre-warmed complete medium.[7][12]
-
Incubate for 9 hours to allow cells to progress out of the S phase.[7][12]
-
Second Block: Add thymidine again to a final concentration of 2 mM.
-
Incubate for an additional 14-18 hours. At this point, the majority of cells will be arrested at the G1/S border.[7][13][14]
-
To release the cells into a synchronous S phase, remove the thymidine-containing medium, wash twice with PBS, and add fresh complete medium.
Protocol 3.3: G1/S Phase Arrest by Hydroxyurea (HU)
This protocol uses HU to arrest cells at the G1/S border by inhibiting DNA synthesis.
Materials:
-
Complete cell culture medium
-
Hydroxyurea (HU) stock solution (e.g., 200 mM in serum-free medium, sterile filtered)
-
PBS, sterile
Procedure:
-
Culture cells to 50-60% confluency.
-
For some cell lines, a pre-synchronization step of serum starvation for 24 hours can improve the efficiency of the HU block.[10]
-
Add HU to the culture medium to a final concentration of 0.2-2 mM. The optimal concentration must be determined for each cell line. A common starting point is 2 mM.[10]
-
To release the block, remove the HU-containing medium, wash the cells three times with PBS, and add fresh complete medium.[10]
Protocol 3.4: G2/M Phase Arrest by Nocodazole
This protocol uses nocodazole to arrest cells in mitosis by disrupting microtubule formation.[3]
Materials:
-
Complete cell culture medium
-
Nocodazole stock solution (e.g., 5 mg/mL in DMSO)[9]
-
PBS, sterile
Procedure:
-
Culture cells to 60-70% confluency.
-
Add nocodazole to the culture medium to a final concentration of 50-100 ng/mL (approximately 0.1-0.3 µM). The optimal concentration and duration should be determined empirically.[3][9]
-
Incubate for 10-18 hours.[3][9][15] Visually inspect the cells under a microscope; mitotic cells will appear rounded and loosely attached.
-
To collect mitotic cells, gently shake the culture flask or plate to dislodge the rounded cells (this is known as "mitotic shake-off").
-
Collect the medium containing the detached cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
To release the cells from the M-phase block, wash the cell pellet twice with PBS and resuspend in fresh, pre-warmed complete medium. The cells will then synchronously exit mitosis and enter G1.
4. Protocols for Verification of Synchronization
Protocol 4.1: Cell Cycle Analysis by Flow Cytometry
This is the most common method to verify synchronization efficiency by quantifying DNA content.[4][16]
Materials:
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[17][18]
Procedure:
-
Harvest approximately 1x10^6 cells by trypsinization (for adherent cells) or by collecting the cell suspension.
-
Transfer cells to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet with 3-5 mL of cold PBS and centrifuge again.
-
Resuspend the pellet in 0.5 mL of cold PBS. Ensure a single-cell suspension by gently vortexing.[19]
-
Fixation: While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate on ice for at least 30 minutes or store at 4°C for up to several weeks.[17][19]
-
Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5 minutes to pellet. Carefully decant the ethanol.
-
Wash the pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 0.5-1 mL of PI/RNase A staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[19][20]
-
Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use pulse processing (Area vs. Width or Height) to exclude doublets.[17][18]
Protocol 4.2: Analysis of Cell Cycle Proteins by Western Blot
Western blotting for key cell cycle proteins can confirm the cell cycle stage.
Key Markers:
-
G1: Cyclin D1, p27Kip1
-
S: Cyclin A, PCNA
-
G2/M: Cyclin B1, Phospho-Histone H3 (Ser10) (specific for M-phase)
Procedure (Brief):
-
Prepare cell lysates from synchronized and asynchronous (control) cell populations.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-50 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a cell cycle marker (e.g., anti-Cyclin B1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
5. Quantitative Data Summary
The efficiency of synchronization can vary significantly between cell lines and protocols. Optimization is always required.
Table 1: Typical Conditions and Efficiencies of Synchronization Methods
| Method | Cell Line Example | Reagent Concentration | Incubation Time | Synchronization Efficiency (% of cells in target phase) | Reference(s) |
| Serum Starvation | Human Dermal Fibroblasts | 0% FBS | 18-24 hours | >95% in G0/G1 | [11] |
| Double Thymidine Block | HeLa, H1299 | 2 mM Thymidine | Block 1: 18-19hRelease: 9hBlock 2: 16-18h | >95% progression into S phase upon release | [12][13][21] |
| Hydroxyurea | U2OS | 4 µM | 24 hours | 80-90% in G1/S | [9][15] |
| Hydroxyurea | MDA-MB-453 | 2 mM | 12 hours | 82% in G1 | [10] |
| Nocodazole | U2OS | 50 ng/mL | 10-11 hours | ~90% in mitosis (pH3 positive) | [9] |
Table 2: this compound Target IC50 Values
| Target | IC50 (nM) |
| cyclin A/CDK2 | 45 |
| cyclin D1/CDK4 | 160 |
| cyclin B/CDK1 | 398 |
| TrkA | 53 |
| cyclin H/CDK7 | 150 |
| cyclin E/CDK2 | 363 |
| (Data compiled from references[22][23][24]) |
References
- 1. Facebook [cancer.gov]
- 2. This compound | C29H36N8O5 | CID 46937352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Synchronization of mammalian cell cultures by serum deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creighton.edu [creighton.edu]
- 13. Cell Synchronization by Double Thymidine Block [bio-protocol.org]
- 14. Double-Thymidine Block protocol [bio-protocol.org]
- 15. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [app.jove.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. flowcytometry-embl.de [flowcytometry-embl.de]
- 22. This compound (PD010683, RXZMYLDMFYNEIM-UHFFFAOYSA-N) [probes-drugs.org]
- 23. medchemexpress.com [medchemexpress.com]
- 24. selleckchem.com [selleckchem.com]
Protocols for assessing Milciclib Maleate solubility and stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for assessing the solubility and stability of Milciclib Maleate in Dimethyl Sulfoxide (DMSO), a common solvent used for compound storage and in vitro assays. Adherence to these protocols will ensure accurate and reproducible results in preclinical drug development.
Overview of this compound
Milciclib is a potent, orally bioavailable small molecule inhibitor of multiple cyclin-dependent kinases (CDKs) including CDK1, CDK2, CDK4, CDK5, and CDK7.[1][2] It also demonstrates inhibitory activity against Tropomyosin receptor kinase A (TRKA).[3] By targeting these kinases, Milciclib disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in tumor cells, making it a promising candidate for cancer therapy.[3][4]
Solubility of this compound in DMSO
The solubility of a compound in a solvent is a critical parameter for in vitro and in vivo studies. The reported solubility of this compound in DMSO varies, which may be attributed to differences in experimental conditions such as the source of the compound, the purity of the DMSO, and the use of physical methods like sonication to aid dissolution.
Data Presentation: Solubility of this compound in DMSO
| Parameter | Value | Source |
| Solubility | 92 mg/mL (199.75 mM) | Selleck Chemicals[5][6] |
| Solubility | 20 mg/mL (43.42 mM) | MedChemExpress[7] (requires sonication) |
| Solubility | 17 mg/mL (36.91 mM) | Selleck Chemicals[5] |
Note: The molecular weight of Milciclib is 460.57 g/mol .[7]
Experimental Protocol: Assessing this compound Solubility in DMSO
This protocol outlines a method to determine the kinetic solubility of this compound in DMSO using a visual precipitation method.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Vortex mixer
-
Water bath sonicator
-
Calibrated analytical balance
-
Microcentrifuge
-
2.0 mL clear glass vials or polypropylene tubes
-
Calibrated pipettes and sterile, filtered pipette tips
3.2. Experimental Workflow
Caption: Experimental workflow for determining this compound solubility in DMSO.
3.3. Procedure
-
Preparation of Stock Solutions:
-
Accurately weigh a specific amount of this compound powder (e.g., 10 mg) into a tared 2.0 mL vial.
-
Add a calculated volume of anhydrous DMSO to achieve a high starting concentration (e.g., 100 mg/mL).
-
Tightly cap the vial.
-
-
Dissolution:
-
Vortex the vial vigorously for 2-5 minutes at room temperature.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 10-15 minutes.
-
Allow the solution to equilibrate to room temperature.
-
-
Serial Dilutions and Observation:
-
Prepare a series of dilutions from the stock solution in separate vials to achieve a range of concentrations (e.g., 90, 80, 70, 60, 50, 40, 30, 20, 10 mg/mL).
-
Vortex each dilution thoroughly.
-
Incubate all vials at room temperature for at least 2 hours to allow for equilibration.
-
Visually inspect each vial for any signs of precipitation. For better observation, a light source and a dark background can be used.
-
To confirm the absence of fine precipitate, centrifuge all vials at a high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully inspect the supernatant and the bottom of the tube for any pellet.
-
-
Determination of Solubility:
-
The highest concentration that remains a clear, precipitate-free solution after incubation and centrifugation is considered the kinetic solubility of this compound in DMSO under these conditions.
-
Stability of this compound in DMSO
The stability of stock solutions is crucial for the reliability of experimental results. Degradation of the compound can lead to inaccurate concentration determination and misleading biological data.
Data Presentation: Recommended Storage of this compound in DMSO
| Storage Temperature | Duration | Source |
| -80°C | 1 year | Selleck Chemicals[5] |
| -20°C | 1 month | Selleck Chemicals[5] |
Experimental Protocol: Assessing this compound Stability in DMSO
This protocol describes a method to evaluate the stability of this compound in DMSO over time at different storage temperatures, including the impact of freeze-thaw cycles.
5.1. Materials and Equipment
-
Pre-prepared, clear, and fully dissolved stock solution of this compound in anhydrous DMSO (e.g., 20 mM).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium acetate).
-
Temperature-controlled storage units (-80°C, -20°C, and 4°C).
-
Autosampler vials.
5.2. Experimental Workflow
Caption: Workflow for assessing the stability of this compound in DMSO.
5.3. Procedure
-
Sample Preparation and Initial Analysis (T=0):
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 20 mM). Ensure the compound is fully dissolved.
-
Immediately take an aliquot for the initial time point (T=0) analysis.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the T=0 sample by HPLC to determine the initial purity and peak area of this compound. This will serve as the baseline.
-
-
Storage:
-
Aliquot the remaining stock solution into multiple vials for each storage condition to avoid repeated freeze-thaw cycles for the main stock.
-
Store the aliquots at the desired temperatures: -80°C, -20°C, and 4°C.
-
For the freeze-thaw study, subject a separate set of aliquots stored at -20°C or -80°C to repeated cycles of freezing and thawing (e.g., once daily for 5 days). A freeze-thaw cycle consists of removing the vial from the freezer, allowing it to thaw completely at room temperature, and then returning it to the freezer.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, and monthly thereafter), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Prepare samples for HPLC analysis as described for the T=0 time point.
-
Analyze the samples by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
For each time point and condition, calculate the purity of this compound by dividing the peak area of the parent compound by the total peak area of all components in the chromatogram.
-
Compare the purity at each time point to the initial purity at T=0. A significant decrease in purity indicates degradation.
-
The stability is often reported as the percentage of the initial compound remaining.
-
Mechanism of Action: Milciclib Signaling Pathway
Milciclib exerts its anti-cancer effects primarily by inhibiting CDKs, which are key regulators of the cell cycle. The inhibition of CDK2, in particular, leads to a G1 phase arrest.
Caption: Simplified signaling pathway of this compound.
References
- 1. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Facebook [cancer.gov]
- 4. This compound | C29H36N8O5 | CID 46937352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Optimizing Milciclib Maleate Dosage for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Milciclib Maleate dosage for in vitro experiments. It includes troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally bioavailable, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] It primarily targets CDK2, with an IC50 of 45 nM, and shows selectivity for CDK2 over CDK1, CDK4, CDK5, and CDK7.[1] Additionally, Milciclib inhibits Tropomyosin receptor kinase A (TRKA) with an IC50 of 53 nM.[1][3] By inhibiting these kinases, Milciclib can induce cell cycle arrest, primarily in the G1 phase, and promote apoptosis in cancer cells.[1][2]
Q2: What is a typical starting concentration range for in vitro experiments?
A typical starting concentration for this compound in in vitro experiments can range from nanomolar to low micromolar concentrations. For instance, in T-ALL cell lines, concentrations ranging from 3.2 nM to 32 µM have been used to determine dose-response curves.[4] For colorectal cancer cell lines HCT116 and RKO, IC50 values were determined to be 0.275 µM and 0.403 µM, respectively.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I treat my cells with this compound?
The duration of treatment will depend on the specific assay being performed. For cell viability and proliferation assays, a 72-hour incubation period is commonly used.[1][4][6] For cell cycle analysis, significant effects have been observed as early as 24 hours.[5] Apoptosis assays may require longer incubation times, such as 72 hours, to observe significant effects.[5]
Q4: How should I prepare my this compound stock solution?
This compound is soluble in DMSO.[7] For a stock solution, you can dissolve the powder in DMSO to a concentration of 10 mM or higher. It is recommended to use fresh DMSO as moisture can reduce solubility.[1] Store the stock solution at -20°C or -80°C.[7] When preparing your working solution, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1%.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observed effect of Milciclib | 1. Incorrect Dosage: The concentration of Milciclib may be too low for the specific cell line. 2. Cell Line Resistance: The cell line may be inherently resistant to CDK inhibitors. 3. Drug Inactivity: The this compound may have degraded. | 1. Perform a dose-response curve with a wider range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 value for your cell line. 2. Research the specific cell line to understand its sensitivity to CDK inhibitors. Consider using a different cell line with known sensitivity. 3. Ensure proper storage of the this compound stock solution (-20°C or -80°C). Prepare fresh working solutions for each experiment. |
| High cell death in control group | 1. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Sub-optimal Cell Culture Conditions: Cells may be stressed due to issues with media, temperature, or CO2 levels. | 1. Ensure the final DMSO concentration in your experimental wells is below 0.1%. Prepare a vehicle control with the same DMSO concentration as your highest Milciclib treatment. 2. Maintain optimal cell culture conditions and ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent results between experiments | 1. Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment. 2. Inaccurate Drug Dilutions: Errors in preparing serial dilutions of Milciclib. 3. Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered drug responses. | 1. Ensure accurate cell counting and seeding to have a consistent number of cells in each well. 2. Carefully prepare serial dilutions and use calibrated pipettes. 3. Use cells with a consistent and low passage number for all experiments. |
| Unexpected cell cycle arrest pattern | 1. Off-target Effects: At higher concentrations, Milciclib may have off-target effects. 2. Cell Line Specific Mechanisms: The cell line may have a unique response to CDK inhibition. | 1. Use the lowest effective concentration of Milciclib as determined by your dose-response experiments. 2. Investigate the specific cell cycle regulation of your cell line. |
Quantitative Data Summary
Table 1: IC50 Values of this compound against Various Kinases
| Kinase | IC50 (nM) |
| CDK2/Cyclin A | 45[1][8] |
| TRKA | 53[1][8] |
| CDK7/Cyclin H | 150[1][8] |
| CDK4/Cyclin D1 | 160[1][8] |
| CDK5/p35 | 265[1] |
| CDK1/Cyclin B | 398[1][8] |
Table 2: In Vitro IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time |
| A2780 | Human Ovarian Carcinoma | 0.2[1] | CellTiter-Glo | 72 h |
| HCT116 | Colorectal Cancer | 0.275[5] | CCK-8 | Not Specified |
| RKO | Colorectal Cancer | 0.403[5] | CCK-8 | Not Specified |
Key Experimental Protocols
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo)
This protocol is used to determine the effect of this compound on cell viability and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/mL and allow them to adhere overnight.[1]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1][6]
-
Assay:
-
For MTT Assay: Add MTT solution to each well and incubate for 4 hours. Then, add a solubilization solution (e.g., 20% SDS in 50% N,N-dimethylformamide) and incubate overnight. Read the absorbance at 595 nm.[1]
-
For CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes at room temperature. Read the luminescence.[6]
-
-
Data Analysis: Plot the cell viability against the log of the drug concentration to determine the IC50 value using a sigmoidal dose-response curve.
Cell Cycle Analysis
This protocol is used to assess the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with different concentrations of this compound (e.g., 100 nM and 1 µM) for 24 or 48 hours.[4]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing a DNA dye (e.g., Propidium Iodide or Hoechst-DNA stain) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to detect and quantify apoptosis induced by this compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with different concentrations of this compound (e.g., 100 nM and 1 µM) for 72 hours.[4]
-
Cell Harvesting: Harvest both the adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Milciclib | Trk receptor | CDK | Autophagy | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting Milciclib Maleate insolubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Milciclib Maleate. The information is presented in a question-and-answer format to directly address common issues, particularly its insolubility in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the maleate salt form of Milciclib, an orally bioavailable small molecule inhibitor of multiple cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinase A (TrkA).[1] It targets CDK1, CDK2, and CDK4, which are key regulators of the cell cycle. By inhibiting these CDKs, Milciclib can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells where these kinases are often overexpressed.[1] Additionally, its inhibition of TrkA, a neurotrophin receptor that can be mutated in various cancers, contributes to its anti-neoplastic activity.[1]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What is the cause?
A2: this compound has low aqueous solubility. Precipitation in culture media is a common issue and can be attributed to several factors:
-
Poor Water Solubility: The compound is inherently poorly soluble in aqueous solutions like culture media and phosphate-buffered saline (PBS).
-
High Final Concentration: Exceeding the solubility limit of the compound in the final culture volume will cause it to precipitate.
-
Incorrect Stock Solution Preparation: Not achieving complete dissolution in the initial stock solvent (typically DMSO) can lead to carry-over of micro-precipitates.
-
Rapid Dilution: Adding a concentrated DMSO stock directly to the aqueous culture medium too quickly can cause the compound to crash out of solution.
-
pH of the Medium: The pH of the culture medium can influence the solubility of the compound.
-
Serum Proteins: Components in Fetal Bovine Serum (FBS) can sometimes interact with the compound, affecting its solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO.
Q4: How can I improve the solubility of this compound in my experiments?
A4: To improve solubility and avoid precipitation, consider the following strategies:
-
Prepare a High-Concentration Stock in 100% DMSO: Ensure the compound is fully dissolved. Gentle warming (to no higher than 37°C) and vortexing can aid dissolution.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the culture medium.
-
Keep the Final DMSO Concentration Low: The final concentration of DMSO in your culture medium should ideally be below 0.5% to minimize solvent-induced cytotoxicity.
-
Pre-warm the Culture Medium: Adding the drug solution to pre-warmed (37°C) medium can help maintain solubility.
-
Use a Carrier or Solubilizing Agent: For in vivo studies or challenging in vitro systems, co-solvents or carriers like PEG300, Tween-80, or cyclodextrins can be used, though their effects on your specific cell line should be validated.
Troubleshooting Guide: Insolubility and Precipitation
This guide provides a systematic approach to troubleshooting issues related to this compound insolubility in cell culture media.
Problem: Visible precipitate forms immediately after adding this compound stock solution to the culture medium.
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility Limit | Lower the final concentration of this compound in your experiment. Determine the working concentration range through a dose-response curve to find the lowest effective concentration. |
| Rapid Precipitation from DMSO Stock | Perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in culture medium. Mix gently and then add this intermediate dilution to the final culture volume. |
| Incomplete Dissolution of Stock | Before use, inspect your DMSO stock solution for any microcrystals. If present, gently warm the stock at 37°C and vortex until fully dissolved. Centrifuge the vial briefly to pellet any undissolved material before taking the supernatant. |
Problem: The culture medium becomes cloudy or hazy over time after adding this compound.
| Potential Cause | Recommended Solution |
| Slow Precipitation | The final concentration may be near the limit of solubility. Try lowering the concentration. Also, ensure even distribution of the compound in the culture vessel by gentle swirling after addition. |
| Interaction with Media Components or Serum | Test the solubility in media with and without serum to see if serum components are contributing to the precipitation. If so, consider reducing the serum percentage during the treatment period if your cell line can tolerate it. |
| pH Shift in Medium | Ensure your culture medium is properly buffered and the incubator's CO2 level is correct to maintain a stable physiological pH. |
Quantitative Data Summary
| Solvent | Solubility | Molar Concentration |
| DMSO | ~92 mg/mL[2][3] | ~199.75 mM[2][3] |
| Water | Insoluble (<1 mg/mL)[2][3] | - |
| Ethanol | Insoluble (<1 mg/mL)[2][3] | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, fully dissolved stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Methodology:
-
Bring the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of high-quality, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If dissolution is slow, gently warm the solution at 37°C for 5-10 minutes, followed by vortexing. Caution: Do not overheat.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Kinetic Solubility of this compound in Culture Medium
Objective: To determine the maximum concentration at which this compound remains soluble in a specific cell culture medium over a defined period.
Materials:
-
Prepared this compound DMSO stock solution (e.g., 10 mM)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate or other suitable optical plates
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (absorbance at ~600-650 nm) or a nephelometer
Methodology:
-
Prepare a series of dilutions of the this compound DMSO stock in DMSO.
-
In a 96-well plate, add your pre-warmed cell culture medium to each well.
-
Add a small, equal volume of the diluted DMSO stock solutions to the wells to achieve a range of final this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%. Include a DMSO-only control.
-
Mix gently by pipetting up and down or by using a plate shaker.
-
Immediately measure the turbidity of the plate at time zero (T=0) using a plate reader.
-
Incubate the plate under your standard cell culture conditions (37°C, 5% CO2).
-
Measure the turbidity at subsequent time points (e.g., 1, 4, 24 hours).
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the DMSO control over the experimental duration.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: this compound inhibits CDK and TrkA pathways, leading to cell cycle arrest.
References
Technical Support Center: Milciclib Maleate Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Milciclib Maleate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (PHA-848125AC) is an orally bioavailable, small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7.[1][2][3] It also inhibits Tropomyosin receptor kinase A (TRKA).[1] By targeting these kinases, Milciclib can induce cell cycle arrest, primarily at the G1/S transition, and promote apoptosis in cancer cells.[1][4]
Q2: We are observing a decrease in the efficacy of Milciclib in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
While specific studies on acquired resistance to Milciclib are limited, mechanisms can be extrapolated from research on other CDK and TRK inhibitors. Potential mechanisms include:
-
Alterations in Cell Cycle Regulation:
-
Loss of Retinoblastoma (Rb) protein function: Since a key mechanism of CDK inhibitors is to prevent Rb phosphorylation, the loss of functional Rb can uncouple the cell cycle from CDK4/6 regulation, leading to resistance.[5][6]
-
Upregulation of other CDKs and Cyclins: Increased expression or activity of CDK2 and Cyclin E can provide a bypass mechanism for the G1/S checkpoint, overriding the inhibitory effect of Milciclib on CDK4/6.[7]
-
CDK6 Amplification: Increased levels of CDK6 can overcome the inhibitory effects of the drug.[8][9]
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR Pathway Activation: This pathway can promote cell proliferation and survival independently of the CDK/Rb axis.[7][8][10] Activation of this pathway has been linked to resistance to CDK4/6 inhibitors.[11][12]
-
MAPK Pathway Activation: The MAPK pathway can also drive cell proliferation and has been identified as a mediator of resistance to CDK4/6 inhibitors.[11][12] Activation of this pathway can lead to cross-resistance to other CDK4/6 inhibitors.[11]
-
-
On-Target and Off-Target Resistance to TRKA Inhibition:
-
On-Target Mutations: Mutations in the NTRK gene, particularly in the solvent front or gatekeeper regions, can prevent Milciclib from binding to the TRKA protein.[13][14][15][16][17]
-
Off-Target Alterations: Acquired mutations in genes like BRAF or KRAS, or amplification of MET, can activate downstream signaling pathways (like the MAPK pathway) and bypass the need for TRKA signaling.[13][14][16]
-
-
Increased Drug Efflux:
Q3: Are there established Milciclib-resistant cell lines available?
Currently, there are no commercially available, well-characterized Milciclib-resistant cell lines. However, researchers can generate their own resistant cell lines in the laboratory. For a detailed methodology, please refer to the "Experimental Protocols" section below.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Gradual increase in IC50 of Milciclib over time in cell culture. | Development of acquired resistance. | 1. Confirm the IC50 shift with a dose-response curve. 2. Investigate potential resistance mechanisms (see Q2). 3. Consider establishing a resistant cell line for further study (see Experimental Protocols). |
| Cells initially respond to Milciclib but then resume proliferation. | Activation of bypass signaling pathways. | 1. Perform Western blot analysis for markers of PI3K/AKT/mTOR (p-AKT, p-mTOR) and MAPK (p-ERK) pathway activation. 2. Test the efficacy of combining Milciclib with inhibitors of the activated bypass pathway (e.g., a MEK inhibitor or a PI3K inhibitor).[7][11] |
| No response to Milciclib in a new cell line. | Potential intrinsic resistance. | 1. Check the Rb status of the cell line. Rb-negative cells are often intrinsically resistant to CDK4/6 inhibitors.[5] 2. Assess the baseline expression levels of CDKs, cyclins, and p16.[20] |
Quantitative Data
| Cell Line | Parental IC50 (Palbociclib) | Resistant IC50 (Palbociclib) | Fold Increase | Reference |
| MCF-7 | ~0.1 µM | >1 µM | >10 | [21] |
| KPL-1 | ~0.2 µM | >1.5 µM | >7.5 | [21] |
Note: The IC50 values for Milciclib in sensitive colorectal cancer cell lines HCT-116 and RKO have been reported as 0.275 µM and 0.403 µM, respectively.[4][22]
Experimental Protocols
Protocol 1: Generation of Milciclib-Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines by continuous exposure to increasing concentrations of the drug.[23][24][25]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of Milciclib for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing Milciclib at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of the cells may die. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of Milciclib.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, double the concentration of Milciclib in the culture medium.
-
Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation. This can take several months.[25]
-
Characterize the Resistant Line: Once the cells are able to proliferate at a significantly higher concentration of Milciclib (e.g., 5-10 times the initial IC50), characterize the new resistant cell line. This should include:
-
Determining the new, stable IC50.
-
Cryopreserving aliquots of the resistant cell line.
-
Performing molecular analyses to investigate the mechanisms of resistance (e.g., Western blotting for pathway activation, sequencing for mutations).
-
Protocol 2: Western Blot for Bypass Pathway Activation
Materials:
-
Parental and Milciclib-resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Rb, anti-p-Rb, anti-Cyclin E, anti-CDK2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from parental and resistant cell lysates onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the expression and phosphorylation levels of the target proteins between the parental and resistant cell lines.
Visualizations
Below are diagrams illustrating potential signaling pathways involved in acquired resistance to Milciclib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Milciclib | Trk receptor | CDK | Autophagy | TargetMol [targetmol.com]
- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 7. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential biomarkers of resistance to CDK4/6 inhibitors: a narrative review of preclinical and clinical studies - Huang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. MAPK reliance via acquired CDK4/6 inhibitor resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ctDNA analysis of NTRK fusion and mechanisms of acquired resistance to TRK inhibitors. - ASCO [asco.org]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Milciclib Maleate Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Milciclib Maleate in cancer cell lines.
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to this compound in your cancer cell line.
Possible Cause 1: Alterations in Cell Cycle Regulation
-
Explanation: As a pan-cyclin-dependent kinase (CDK) inhibitor, Milciclib's primary mechanism of action is to induce cell cycle arrest. Resistance can emerge through genetic or epigenetic changes that bypass this cell cycle blockade. While specific data on Milciclib is limited, mechanisms observed for other CDK inhibitors, particularly CDK4/6 inhibitors, may be relevant. These include the loss of the Retinoblastoma (Rb) protein, a key substrate of CDKs, or the amplification of Cyclin E1, which can drive CDK2 activity and override the inhibitory effects of the drug.
-
Troubleshooting/Solution:
-
Assess Rb Protein Status: Perform Western blotting to check for the presence and phosphorylation status of Rb protein in your resistant cell line compared to the parental, sensitive line. Loss of Rb protein is a known mechanism of resistance to CDK4/6 inhibitors.
-
Evaluate Cyclin E1 and CDK2 Levels: Use Western blotting or qPCR to determine if there is an overexpression of Cyclin E1 or CDK2 in the resistant cells.
-
Consider CDK2 Inhibitors: If CDK2 is upregulated, combination therapy with a specific CDK2 inhibitor could be explored to re-sensitize the cells.
-
Possible Cause 2: Activation of Bypass Signaling Pathways
-
Explanation: Cancer cells can develop resistance by activating alternative signaling pathways to maintain proliferation and survival. Common bypass pathways implicated in resistance to targeted therapies include the PI3K/Akt/mTOR and RAS/MEK/ERK pathways. Activation of these pathways can render the cell less dependent on the CDK-driven cell cycle machinery that Milciclib targets. Additionally, since Milciclib also inhibits TrkA, alterations in other receptor tyrosine kinase (RTK) signaling pathways could compensate for TrkA inhibition.
-
Troubleshooting/Solution:
-
Profile Key Signaling Pathways: Use phosphoprotein arrays or Western blotting to compare the activation status (phosphorylation) of key proteins in the PI3K/Akt/mTOR (e.g., p-Akt, p-mTOR, p-S6) and RAS/MEK/ERK (e.g., p-ERK) pathways between your sensitive and resistant cell lines.
-
Investigate Combination Therapies: If a bypass pathway is activated, consider combining Milciclib with an inhibitor of that pathway (e.g., a PI3K inhibitor like Alpelisib or a MEK inhibitor like Trametinib). Studies on other CDK inhibitors have shown synergistic effects with PI3K pathway inhibitors[1].
-
Possible Cause 3: Increased Drug Efflux
-
Explanation: Cancer cells can acquire resistance by overexpressing ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, reducing the intracellular concentration of the therapeutic agent. Research has shown that Milciclib is a substrate for ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as BCRP)[2]. Overexpression of these transporters could be a mechanism of resistance.
-
Troubleshooting/Solution:
-
Assess ABC Transporter Expression: Use qPCR or Western blotting to measure the expression levels of ABCB1 and ABCG2 in your resistant cell line compared to the parental line.
-
Test ABC Transporter Inhibitors: In vitro studies have demonstrated that the ABCG2 inhibitor Ko143 can block Milciclib transport[2]. Consider co-treating your resistant cells with Milciclib and a broad-spectrum ABC transporter inhibitor (e.g., Verapamil) or a specific inhibitor like Ko143 to see if sensitivity is restored.
-
Problem 2: How to develop a this compound-resistant cancer cell line for further study.
-
Troubleshooting/Solution:
-
Dose Escalation Method: This is the most common method for generating drug-resistant cell lines[3][4][5].
-
Start by treating the parental cancer cell line with a low concentration of this compound (e.g., the IC20 or IC30, the concentration that inhibits 20-30% of cell growth).
-
Once the cells have recovered and are proliferating, gradually increase the concentration of Milciclib in the culture medium.
-
This process of stepwise dose escalation is continued over several months.
-
Periodically, test the IC50 of the cell population to monitor the development of resistance.
-
Once a significantly higher IC50 is achieved compared to the parental line, you can consider the cell line resistant. It is advisable to then grow single-cell clones to ensure a homogenous resistant population.
-
-
Pulsatile Treatment: An alternative method involves treating the cells with a high concentration of Milciclib (e.g., the IC50 or higher) for a short period (e.g., 24-48 hours), followed by a recovery period in drug-free medium[4]. This cycle is repeated multiple times.
-
Frequently Asked Questions (FAQs)
Q1: What are the known molecular targets of this compound?
A1: this compound is a small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, and CDK4.[6] It also inhibits Tropomyosin receptor kinase A (TrkA).[7]
Q2: Are there any known combination therapies that can overcome resistance or enhance the efficacy of this compound?
A2: Yes, several combination strategies have been explored:
-
With Gemcitabine: A Phase I clinical trial in patients with refractory solid tumors showed that the combination of Milciclib and gemcitabine was well-tolerated and showed encouraging clinical benefit, including in patients who were refractory to gemcitabine.[8]
-
With Sorafenib: Preclinical studies in an orthotopic murine model of human hepatocellular carcinoma (HCC) demonstrated that Milciclib and sorafenib synergistically downregulate c-Myc to suppress tumor growth.[9][10] This suggests a potential combination strategy for HCC.
-
With PI3K/AKT/mTOR inhibitors: While not studied directly with Milciclib, combination with PI3K/AKT/mTOR inhibitors has been shown to overcome resistance to CDK4/6 inhibitors in mesothelioma cells, suggesting a plausible strategy to investigate for Milciclib resistance driven by PI3K pathway activation.[1]
Q3: What is the potential role of TrkA signaling in resistance to this compound?
A3: The role of TrkA in acquired resistance to Milciclib is not yet well-defined in the literature. However, as TrkA is a target of Milciclib, several theoretical possibilities exist:
-
Upregulation of TrkA or its ligand, NGF: This could potentially require higher concentrations of Milciclib to achieve the same level of inhibition.
-
Mutations in the TrkA kinase domain: These could prevent Milciclib from binding effectively.
-
Activation of downstream signaling pathways independent of TrkA: Similar to the bypass mechanisms seen with CDK inhibition, activation of pathways like RAS/MAPK and PI3K/Akt downstream of other receptor tyrosine kinases could compensate for TrkA blockade.[11][12][13] Further research is needed to specifically elucidate the role of TrkA in Milciclib resistance.
Q4: How can I confirm that my cell line has developed resistance to this compound?
A4: The most common method is to determine the half-maximal inhibitory concentration (IC50) of Milciclib in both the parental (sensitive) and the suspected resistant cell line using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). A significant increase (typically several-fold) in the IC50 value for the resistant line compared to the parental line confirms the resistant phenotype.[3][5]
Data Presentation
Table 1: IC50 Values of this compound in Sensitive vs. Resistant Hypothetical Cancer Cell Lines
| Cell Line | IC50 (µM) of this compound | Fold Resistance |
| Parental (Sensitive) | 0.5 | 1x |
| Resistant Subclone 1 | 5.0 | 10x |
| Resistant Subclone 2 | 8.2 | 16.4x |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the different drug concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Rb, Cyclin E1, and p-ERK
-
Protein Extraction: Lyse parental and Milciclib-resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Rb, Cyclin E1, p-ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for overcoming Milciclib resistance.
References
- 1. Overcoming Palbociclib Resistance by Combined Treatment with PI3K/AKT/mTOR Inhibitors in Mesothelioma Cells [imrpress.com]
- 2. The role of drug efflux and uptake transporters ABCB1 (P-gp), ABCG2 (BCRP) and OATP1A/1B and of CYP3A4 in the pharmacokinetics of the CDK inhibitor milciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. Phase I dose-escalation study of milciclib in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. TrkA Interacts with and Phosphorylates STAT3 to Enhance Gene Transcription and Promote Breast Cancer Stem Cells in Triple-Negative and HER2-Enriched Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the Nerve Growth Factor Signaling Impairs the Proliferative and Migratory Phenotype of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optical Activation of TrkA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Milciclib Maleate Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from cell-based assays involving Milciclib Maleate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, and CDK7.[1][2] It also inhibits tropomyosin receptor kinase A (TrkA) and Src family kinases.[1][3] By targeting these kinases, Milciclib disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]
Q2: Why am I seeing a weaker than expected effect on cell viability with the MTT assay?
CDK inhibitors like Milciclib can induce a cytostatic effect, causing cells to arrest in the G1 phase of the cell cycle without immediately inducing cell death.[5] In a G1-arrested state, cells may continue to grow in size and remain metabolically active, leading to the reduction of the MTT tetrazolium salt to formazan.[6][7] This can result in an overestimation of cell viability and mask the anti-proliferative effects of the compound.[2][8][9] Consider using a DNA-based proliferation assay (e.g., CyQUANT, BrdU incorporation) or direct cell counting for a more accurate assessment of proliferation.[6]
Q3: My cell line is showing resistance to this compound. What are the possible mechanisms?
Resistance to CDK inhibitors can arise through various mechanisms, including:
-
Loss or mutation of the Retinoblastoma (RB) protein: An intact RB pathway is often required for the efficacy of CDK4/6 inhibitors.[5]
-
Upregulation of other CDKs or cyclins: Increased expression of CDK6 or Cyclin E can bypass the inhibitory effect of Milciclib.[1][10]
-
Activation of alternative signaling pathways: Activation of pathways like the PI3K/AKT/mTOR pathway can promote cell survival and proliferation despite CDK inhibition.[11]
-
Increased drug efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of Milciclib.
Q4: What are the expected effects of this compound on the cell cycle?
As a pan-CDK inhibitor, Milciclib is expected to induce cell cycle arrest, primarily in the G1 phase, by inhibiting CDK2, CDK4, and CDK6.[12] It can also cause a G2/M arrest due to its inhibitory activity against CDK1.[13] The specific cell cycle profile may vary depending on the cell line and the concentration of Milciclib used.
Q5: How can I confirm that this compound is inducing apoptosis in my cells?
Apoptosis can be confirmed using multiple assays. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[14] Another method is to look for the cleavage of caspase-3 and PARP by Western blot.[15]
Troubleshooting Guides
Unexpected Results in Cell Viability Assays (e.g., MTT, XTT, WST-1)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Higher than expected IC50 value or minimal effect on viability. | Milciclib is inducing a cytostatic (G1 arrest) rather than a cytotoxic effect. Metabolically active, arrested cells can still reduce tetrazolium salts.[6][7] | 1. Use a different assay: Switch to a proliferation assay that measures DNA synthesis (e.g., BrdU incorporation) or total DNA content (e.g., CyQUANT). 2. Direct Cell Counting: Perform manual cell counting using a hemocytometer and trypan blue exclusion to differentiate between live and dead cells. 3. Extend Incubation Time: A longer incubation period may be required for the cytostatic effect to transition to a cytotoxic one in some cell lines. |
| Inconsistent or highly variable results between replicates. | Uneven cell seeding, edge effects in the microplate, or issues with the reagent. | 1. Optimize Cell Seeding: Ensure a single-cell suspension and uniform seeding density across all wells. 2. Mitigate Edge Effects: Avoid using the outer wells of the plate or fill them with sterile PBS or media. 3. Reagent Preparation: Ensure the MTT reagent is fully dissolved and protected from light.[13] |
| Milciclib appears to increase metabolic activity at certain concentrations. | Off-target effects of the compound or cellular stress responses can sometimes enhance metabolic activity.[8] | 1. Confirm with an orthogonal assay: Use a non-metabolic assay to validate the findings. 2. Microscopic Examination: Visually inspect the cells for morphological changes indicative of stress or toxicity. |
Unexpected Results in Cell Cycle Analysis (Flow Cytometry)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No clear G1 or G2/M arrest observed. | The concentration of Milciclib may be too low or too high, or the incubation time is not optimal. Cell line may be resistant. | 1. Dose-Response and Time-Course: Perform a dose-response experiment with a range of Milciclib concentrations and a time-course experiment (e.g., 24, 48, 72 hours). 2. Check for Resistance Markers: Analyze the expression of key proteins like Rb, p21, and cyclin E by Western blot.[10][16] |
| High percentage of cells in the sub-G1 peak (indicative of apoptosis) but no clear cell cycle arrest. | Milciclib may be inducing apoptosis directly without a prolonged cell cycle arrest in that specific cell line. | 1. Confirm Apoptosis: Use an orthogonal apoptosis assay like Annexin V staining or caspase activity assay. 2. Early Time Points: Analyze the cell cycle at earlier time points to capture a transient arrest before the onset of apoptosis. |
| Broad peaks or poor resolution in the DNA histogram. | Improper sample preparation, cell clumping, or incorrect instrument settings. | 1. Optimize Staining: Ensure proper fixation and permeabilization. Use a sufficient concentration of a DNA-binding dye like Propidium Iodide (PI) and treat with RNase A. 2. Single-Cell Suspension: Gently pipette or filter the cell suspension to remove clumps. 3. Instrument Calibration: Ensure the flow cytometer is properly calibrated and the flow rate is set to low for optimal resolution. |
Unexpected Results in Apoptosis Assays (e.g., Annexin V/PI)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low percentage of Annexin V-positive cells despite a clear anti-proliferative effect. | The primary effect of Milciclib at the tested concentration and time point is cytostatic, not apoptotic. | 1. Increase Concentration/Incubation Time: Test higher concentrations of Milciclib or longer incubation times. 2. Look for Other Forms of Cell Death: Consider assays for necrosis or autophagy. Milciclib has been reported to induce autophagy.[17] |
| High percentage of PI-positive cells (necrosis) but low Annexin V-positive cells. | The compound may be causing necrosis at high concentrations, or the cells are in a very late stage of apoptosis where the membrane is completely compromised. | 1. Dose-Response: Analyze a range of Milciclib concentrations to see if lower concentrations induce a more classic apoptotic phenotype. 2. Time-Course: Analyze apoptosis at earlier time points. |
| High background staining in the negative control. | Issues with the staining protocol or cell health. | 1. Optimize Staining: Ensure cells are washed properly and incubated with the correct concentration of Annexin V and PI for the recommended time. 2. Cell Handling: Handle cells gently to avoid mechanical damage to the cell membrane. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events. Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.[19]
Apoptosis Detection using Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed and treat cells with this compound as for other assays.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide to the cell suspension.[15]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.[14]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (MTT Assay, 72h)
| Cell Line | Cancer Type | IC50 (nM) |
| T-ALL Cell Line 1 | T-cell Acute Lymphoblastic Leukemia | ~50 |
| T-ALL Cell Line 2 | T-cell Acute Lymphoblastic Leukemia | ~100 |
| T-ALL Cell Line 3 | T-cell Acute Lymphoblastic Leukemia | ~250 |
| GL-Mel | Melanoma | ~156-625 |
| Note: | IC50 values are approximate and can vary significantly based on experimental conditions and the specific T-ALL cell lines used. | [3][12] |
Table 2: Effect of this compound (100 nM, 72h) on Cell Cycle Distribution
| Cell Line | % G0/G1 | % S | % G2/M |
| HSB-2 (T-ALL) | Increased | Decreased | No significant change |
| P12-ICHIKAWA (T-ALL) | Increased | Decreased | No significant change |
| Note: | Data represents a general trend. Specific percentages can be found in the cited literature. | [3] |
Table 3: Apoptosis Induction by this compound (1 µM, 72h)
| Cell Line | % Apoptotic Cells (Annexin V+) |
| HSB-2 (T-ALL) | Significantly Increased |
| P12-ICHIKAWA (T-ALL) | Significantly Increased |
| Note: | Data represents a general trend. Specific percentages can be found in the cited literature. |
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. ijbs.com [ijbs.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MDM2 Antagonists Overcome Intrinsic Resistance to CDK4/6 Inhibition by Inducing p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. miltenyibiotec.com [miltenyibiotec.com]
Technical Support Center: Managing Toxicities of Milciclib Maleate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with Milciclib Maleate in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the maleate salt form of Milciclib, an orally bioavailable small molecule inhibitor of multiple cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinase A (TrkA).[1][2] Its primary mechanism of action involves the inhibition of CDKs including CDK1, CDK2, and CDK4, which are crucial regulators of cell cycle progression.[1][2] By inhibiting these kinases, Milciclib can induce cell cycle arrest and apoptosis in cancer cells where these pathways are often overactive. Additionally, Milciclib inhibits TrkA, a neurotrophin receptor that can be mutated and constitutively active in various cancers.[1][2]
Q2: What are the known toxicities of this compound in animal studies?
A2: Detailed public data on the specific toxicities of this compound in animal studies is limited. Preclinical xenograft studies in mice and rats have often reported that Milciclib is "well tolerated" at effective anti-tumor doses. For instance, a dose of 40 mg/kg administered orally twice daily for 10 days in mice with human ovarian carcinoma xenografts was reported to be well tolerated. Similarly, in a rat model of mammary carcinoma, oral doses of 5, 10, and 15 mg/kg twice daily for 10 days, and 20 mg/kg for 5 days on/2 days off, did not report significant toxicity.
However, based on its mechanism of action as a pan-CDK inhibitor, potential toxicities in animal models can be anticipated. These are likely to affect rapidly dividing tissues. General toxicities associated with CDK inhibitors include myelosuppression (neutropenia, anemia, thrombocytopenia) and gastrointestinal issues (diarrhea, nausea, vomiting).[3][4] In a Phase I study in humans, where Milciclib was combined with gemcitabine, the most frequent treatment-related adverse events were neutropenia and thrombocytopenia. Dose-limiting toxicities included Grade 4 thrombocytopenia, Grade 3 ataxia, and Grade 2 tremors in one patient.[5]
Q3: What are the expected on-target effects of this compound that might be observed in animal studies?
A3: Given that Milciclib is a pan-CDK inhibitor, the primary on-target effects will be related to the inhibition of cell cycle progression in rapidly proliferating cells. This can manifest as:
-
Hematological Effects: Inhibition of hematopoietic progenitor cell proliferation in the bone marrow can lead to neutropenia, anemia, and thrombocytopenia.[3][4]
-
Gastrointestinal Effects: The epithelium of the gastrointestinal tract has a high turnover rate, and its inhibition can lead to diarrhea, nausea, and weight loss.
-
Alopecia: Inhibition of hair follicle cell proliferation can result in hair loss, which may be observed in relevant animal models.
Q4: Are there any off-target effects of this compound that have been identified?
A4: Milciclib also inhibits TrkA. While this is a desired on-target effect in TrkA-driven cancers, its inhibition in a broader context could be considered an off-target effect in other models. The consequences of TrkA inhibition in normal tissues in the context of cancer therapy are not fully elucidated but could potentially impact neuronal cell function.
II. Troubleshooting Guides
This section provides practical guidance for managing specific toxicities that may arise during in vivo studies with this compound.
Troubleshooting Guide 1: Hematological Toxicity
| Observed Issue | Potential Cause | Recommended Action / Monitoring |
| Decreased white blood cell count (Leukopenia/Neutropenia) | Inhibition of CDK1, CDK2, and CDK4 in hematopoietic progenitor cells, leading to reduced myelopoiesis. | Monitoring: • Perform complete blood counts (CBCs) with differentials at baseline and regularly throughout the study (e.g., weekly or bi-weekly). • Pay close attention to the neutrophil count.Management: • For mild to moderate neutropenia, continue treatment with close monitoring. • For severe neutropenia, consider dose reduction or temporary interruption of dosing until counts recover. • House animals in a clean environment to minimize the risk of opportunistic infections. • Prophylactic use of broad-spectrum antibiotics may be considered in cases of severe, prolonged neutropenia, in consultation with a veterinarian. |
| Decreased red blood cell count (Anemia) | Inhibition of erythroid progenitor cell proliferation in the bone marrow. | Monitoring: • Monitor hemoglobin and hematocrit levels through regular CBCs. • Observe animals for clinical signs of anemia such as pale mucous membranes, lethargy, and increased respiratory rate.Management: • For mild to moderate anemia, continue treatment with monitoring. • For severe or symptomatic anemia, consider dose reduction or interruption. Supportive care, such as fluid therapy, may be necessary. |
| Decreased platelet count (Thrombocytopenia) | Inhibition of megakaryocyte proliferation and maturation in the bone marrow. | Monitoring: • Monitor platelet counts through regular CBCs. • Observe for any signs of bleeding, such as petechiae, ecchymoses, or bleeding from the nose or gastrointestinal tract.Management: • For mild thrombocytopenia, continue treatment with careful observation. • For moderate to severe thrombocytopenia, or if bleeding is observed, interrupt dosing and consider a dose reduction upon recovery. |
Troubleshooting Guide 2: Gastrointestinal Toxicity
| Observed Issue | Potential Cause | Recommended Action / Monitoring |
| Diarrhea and/or Loose Stools | Inhibition of CDK activity in the rapidly dividing intestinal epithelial cells, leading to mucosal damage and altered fluid absorption. | Monitoring: • Monitor fecal consistency daily. • Record body weight daily or at least three times a week to detect weight loss. • Assess for signs of dehydration (e.g., skin tenting, sunken eyes).Management: • Ensure free access to drinking water and consider providing supplemental hydration (e.g., hydrogel packs or subcutaneous fluids) if dehydration is suspected. • For mild diarrhea, provide supportive care and monitor closely. • For persistent or severe diarrhea, consider dose reduction or interruption. Anti-diarrheal agents may be used under veterinary guidance. |
| Nausea/Vomiting (in relevant species) and Decreased Food Intake | Direct effect on the gastrointestinal tract or central nervous system. | Monitoring: • Monitor food consumption daily. • Observe for signs of nausea, such as pica (in rodents) or emesis (in species that can vomit).Management: • Provide highly palatable and easily digestible food. • If significant weight loss or anorexia occurs, consider dose reduction or interruption. |
| Body Weight Loss | A cumulative effect of decreased food intake, diarrhea, and general malaise. | Monitoring: • Weigh animals at least three times per week. • A significant, progressive weight loss (e.g., >15-20% of baseline) should trigger intervention.Management: • Implement supportive care as described above. • If weight loss is severe and progressive, dose interruption is recommended until the animal stabilizes. A lower dose may be necessary upon restarting treatment. |
III. Experimental Protocols
Protocol 1: Monitoring for Hematological Toxicity
-
Animal Model: Mouse or Rat
-
Blood Collection:
-
Collect a baseline blood sample (approximately 50-100 µL) from the saphenous or submandibular vein prior to the first dose of this compound.
-
Collect subsequent blood samples at regular intervals (e.g., weekly) throughout the study.
-
For pharmacokinetic/pharmacodynamic studies, blood collection time points should be aligned with the dosing schedule (e.g., pre-dose and at expected Cmax).
-
-
Analysis:
-
Perform a complete blood count (CBC) with a differential leukocyte count using an automated hematology analyzer validated for the species.
-
Key parameters to assess include: Total White Blood Cell (WBC) count, Absolute Neutrophil Count (ANC), Red Blood Cell (RBC) count, Hemoglobin (Hgb), Hematocrit (Hct), and Platelet (PLT) count.
-
-
Data Interpretation:
-
Compare treatment group values to the vehicle control group and to baseline values.
-
Establish predefined criteria for dose modification or interruption based on the severity of cytopenias (e.g., Grade 1-4 based on VCOG-CTCAE criteria).
-
Protocol 2: Assessment of Gastrointestinal Toxicity
-
Animal Model: Mouse or Rat
-
Daily Observations:
-
Clinical Signs: Observe each animal daily for general appearance, posture, and activity levels.
-
Fecal Consistency: Score fecal pellets daily (e.g., 0=normal, 1=soft, 2=diarrhea).
-
Food and Water Intake: Measure daily food and water consumption per cage, and calculate the average per animal.
-
-
Body Weight:
-
Record the body weight of each animal at least three times per week.
-
-
Histopathology (at study termination):
-
Collect sections of the small and large intestine.
-
Process tissues for histopathological examination.
-
Evaluate for changes in villus length, crypt depth, epithelial integrity, and signs of inflammation.
-
IV. Visualizations
Signaling Pathways
Caption: Milciclib's inhibition of Cyclin-Dependent Kinases (CDKs) in the cell cycle.
Caption: Milciclib's inhibition of the TrkA signaling pathway.
Experimental Workflow
Caption: Workflow for monitoring and managing toxicities in animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Management of Potential Toxicities and Drug Interactions Related to Cyclin‐Dependent Kinase 4/6 Inhibitors in Breast Cancer: Practical Considerations and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation study of milciclib in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Milciclib Maleate In Vivo Dose-Ranging Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and executing in vivo dose-ranging studies for Milciclib Maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the maleate salt form of Milciclib, an orally bioavailable small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, and CDK4.[1][2][3] It also inhibits Tropomyosin receptor kinase A (TrkA) and Src family kinases.[1][2] By inhibiting these kinases, Milciclib can lead to cell cycle arrest and apoptosis in cancer cells where these pathways are overactive.[2][3]
Q2: What is the purpose of a dose-ranging study for this compound in vivo?
A2: A dose-ranging study is a preclinical investigation designed to determine the optimal dose of this compound for further in vivo efficacy studies. The primary goals are to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity, and to establish a dose range that demonstrates anti-tumor activity. This ensures that subsequent efficacy studies are conducted with doses that are both safe and potentially effective.
Q3: What are some common in vivo models used for this compound studies?
A3: Preclinical studies of Milciclib have utilized various in vivo models, including human tumor xenografts in immunocompromised mice.[4] Specific examples include the A2780 human ovarian carcinoma xenograft model. Patient-derived xenograft (PDX) models are also valuable for assessing efficacy in a more clinically relevant setting.
Q4: What are typical starting doses for a this compound in vivo dose-ranging study in mice?
A4: Based on published preclinical data, doses ranging from 5 mg/kg to 40 mg/kg, administered orally, have been explored in mice.[4] A common dosing schedule is twice daily for a specified number of days (e.g., 10 days).[4] The selection of starting doses should be based on in vitro IC50 data and any available preliminary in vivo toxicity information.
Q5: How should this compound be formulated for oral administration in mice?
A5: this compound is sparingly soluble in water. A common formulation for oral gavage in mice involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This vehicle has been shown to achieve a concentration of at least 2 mg/mL. Another reported formulation is 10% DMSO and 90% (20% SBE-β-CD in saline).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the formulation | - Incorrect solvent ratios- Temperature fluctuations- High drug concentration | - Prepare the formulation fresh before each use.- Gently warm the solution and sonicate to aid dissolution.- Ensure the final DMSO concentration is appropriate for the animal model.- Consider using a co-solvent system like the one described in the FAQs. |
| High toxicity or mortality at lower than expected doses | - Formulation issues leading to poor bioavailability and erratic absorption- Animal strain sensitivity- Incorrect dosing volume or technique | - Verify the accuracy of the formulation preparation and dosing calculations.- Reduce the dosing volume and administer it slowly to avoid stress.- Implement a dose escalation schedule with smaller increments.- Monitor animals closely for clinical signs of toxicity (see Experimental Protocols). |
| Lack of anti-tumor efficacy at expected therapeutic doses | - Poor drug exposure due to low bioavailability- The tumor model is resistant to CDK inhibition- Insufficient dosing frequency or duration | - Perform pharmacokinetic (PK) analysis to determine plasma and tumor drug concentrations.- Confirm the expression of Milciclib targets (e.g., CDKs) in the tumor model.- Consider increasing the dosing frequency (e.g., from once to twice daily) or extending the treatment duration. |
| High variability in tumor growth inhibition between animals in the same group | - Inconsistent tumor cell implantation- Variation in drug administration- Differences in individual animal metabolism | - Ensure consistent tumor cell numbers and injection technique.- Standardize the oral gavage procedure to minimize variability.- Increase the group size to improve statistical power. |
Data Presentation
Table 1: Example of a Dose-Ranging Study Design for this compound in a Xenograft Model
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Schedule | Number of Animals |
| 1 | Vehicle Control | N/A | Oral Gavage | Twice daily for 10 days | 8-10 |
| 2 | This compound | 5 | Oral Gavage | Twice daily for 10 days | 8-10 |
| 3 | This compound | 10 | Oral Gavage | Twice daily for 10 days | 8-10 |
| 4 | This compound | 20 | Oral Gavage | Twice daily for 10 days | 8-10 |
| 5 | This compound | 40 | Oral Gavage | Twice daily for 10 days | 8-10 |
Table 2: Key Endpoints and Data to Collect in a this compound Dose-Ranging Study
| Endpoint Category | Specific Parameters | Measurement Frequency |
| Efficacy | Tumor Volume (caliper measurements) | 2-3 times per week |
| Tumor Weight (at study termination) | End of study | |
| Toxicity/Safety | Body Weight | Daily or 3 times per week |
| Clinical Observations (e.g., changes in posture, activity, fur) | Daily | |
| Food and Water Consumption (optional) | Daily or every other day | |
| Complete Blood Count (CBC) and Blood Chemistry (optional, for MTD determination) | End of study or at signs of toxicity | |
| Pharmacokinetics (PK) (Satellite Group) | Plasma and Tumor Drug Concentration | At specified time points post-dosing |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration (2 mg/mL)
-
Weigh the required amount of this compound powder.
-
In a sterile tube, dissolve the this compound in 100% DMSO to create a stock solution (e.g., 20 mg/mL).
-
In a separate sterile tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the this compound stock solution to the vehicle to achieve the final desired concentration (e.g., for a 2 mg/mL final solution, add 1 part of the 20 mg/mL stock to 9 parts of the vehicle).
-
Vortex the final solution thoroughly and gently warm/sonicate if necessary to ensure complete dissolution.
-
Prepare the formulation fresh daily before administration.
Protocol 2: In Vivo Dose-Ranging Study in a Subcutaneous Xenograft Mouse Model
-
Animal Model: Use female athymic nude mice (or other appropriate immunocompromised strain), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., A2780 ovarian cancer cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (as described in Table 1) based on tumor volume to ensure an even distribution.
-
Treatment Administration: Administer this compound or vehicle via oral gavage according to the specified dose and schedule.
-
Efficacy Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Toxicity Monitoring:
-
Record body weight at least 3 times per week.
-
Perform daily clinical observations for any signs of toxicity (e.g., lethargy, ruffled fur, weight loss >20%).
-
-
Study Termination: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or if signs of severe toxicity are observed.
-
Data Collection at Necropsy: At the end of the study, collect and weigh tumors. If planned, collect blood for PK or hematology/clinical chemistry analysis, and tissues for histopathology.
Mandatory Visualization
Caption: this compound inhibits multiple CDKs, TrkA, and Src kinases, leading to cell cycle arrest and apoptosis.
Caption: Workflow for an in vivo dose-ranging study of this compound in a xenograft model.
References
Technical Support Center: Western Blotting for CDK Targets with Milciclib
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Milciclib in western blotting experiments targeting Cyclin-Dependent Kinase (CDK) pathways.
Frequently Asked Questions (FAQs)
Q1: What is Milciclib and how does it affect CDK targets?
Milciclib is a potent, orally bioavailable, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), with particularly high potency against CDK2. It also inhibits other CDKs such as CDK1, CDK4, CDK5, and CDK7, as well as Tropomyosin receptor kinase A (TrkA).[1] By inhibiting these kinases, Milciclib can induce a G1 phase cell cycle arrest and apoptosis in cancer cells.[1][2] This inhibition of CDK activity leads to reduced phosphorylation of downstream targets like the retinoblastoma protein (Rb).
Q2: I'm observing a decrease in the total protein levels of my CDK target after Milciclib treatment. Is this an artifact?
While it could be an experimental artifact, Milciclib treatment can lead to genuine biological effects on protein expression. For instance, prolonged cell cycle arrest induced by Milciclib can lead to the downregulation of certain cell cycle proteins. Additionally, some kinase inhibitors have been shown to induce the degradation of their target proteins.[3]
To determine if the observed decrease is a true biological effect or an artifact, consider the following:
-
Time Course Experiment: Analyze protein levels at different time points after Milciclib treatment. A gradual, time-dependent decrease is more likely to be a biological effect.
-
Proteasome/Autophagy Inhibition: Co-treat cells with Milciclib and a proteasome inhibitor (e.g., MG132) or an autophagy inhibitor (e.g., Bafilomycin A1) to see if the protein decrease is prevented.
-
mRNA Levels: Use qRT-PCR to check if the mRNA expression of your target gene is altered by Milciclib treatment.
Q3: After Milciclib treatment, my phospho-specific antibody for a CDK target shows a very weak or no signal. What could be the cause?
This is the expected outcome of successful Milciclib treatment. As a kinase inhibitor, Milciclib prevents the phosphorylation of its CDK targets. A significant reduction in the signal from a phospho-specific antibody is an indication that the drug is active in your experimental system. Always run a total protein control to ensure that the protein is present but not phosphorylated.
Q4: I am seeing multiple bands for my CDK target after treating cells with Milciclib. What could be the reason?
Multiple bands can arise from several factors, some of which may be influenced by drug treatment:
-
Post-Translational Modifications (PTMs): Changes in phosphorylation status due to Milciclib can alter a protein's migration pattern. Other PTMs like ubiquitination or SUMOylation could also be affected downstream of CDK inhibition.[4]
-
Protein Isoforms: Your antibody may be detecting different isoforms of the target protein.
-
Protein Degradation: The additional bands could be degradation products. Ensure you are using fresh protease and phosphatase inhibitors in your lysis buffer.
-
Antibody Non-Specificity: The antibody may be cross-reacting with other proteins. Run a control with a knockout/knockdown cell line for your target protein if available to validate antibody specificity.
Troubleshooting Guides
Problem 1: High Background on the Western Blot Membrane
High background can obscure the specific signal of your CDK target.
| Potential Cause | Troubleshooting Step |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Optimize the blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST). For phospho-antibodies, BSA is generally recommended over milk as milk contains phosphoproteins that can cause background. |
| Antibody Concentration Too High | Titrate your primary and secondary antibody concentrations to find the optimal dilution that gives a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 3-4 washes of 10-15 minutes each with TBST). Ensure the volume of wash buffer is sufficient to completely submerge the membrane.[5] |
| Membrane Drying Out | Ensure the membrane remains hydrated throughout the incubation and washing steps. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer, for each experiment. |
Problem 2: Weak or No Signal for the Target Protein
A faint or absent band for your CDK target can be frustrating.
| Potential Cause | Troubleshooting Step |
| Low Protein Expression | Ensure you load a sufficient amount of total protein (typically 20-40 µg of cell lysate). If the target protein is known to have low abundance, consider enriching your sample through immunoprecipitation. |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage, especially for high or low molecular weight proteins.[6] |
| Suboptimal Antibody Dilution | The primary antibody concentration may be too low. Try a lower dilution or a longer incubation time (e.g., overnight at 4°C). |
| Inactive Antibody | Ensure antibodies have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles. |
| Incompatible Secondary Antibody | Use a secondary antibody that is specific for the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
Problem 3: Protein Aggregation in the Sample
Protein aggregation can lead to smearing in the gel lanes or bands getting stuck in the wells.
| Potential Cause | Troubleshooting Step |
| Improper Sample Preparation | Ensure complete cell lysis and protein solubilization. The use of a strong lysis buffer like RIPA may be necessary. Add fresh reducing agents (e.g., DTT or β-mercaptoethanol) to the sample buffer. |
| Sample Overheating | Some proteins can aggregate when boiled at 95-100°C. Try heating the samples at a lower temperature for a longer duration (e.g., 70°C for 10-20 minutes or 37°C for 30-60 minutes). |
| High Protein Concentration | If the total protein concentration in your lysate is too high, it can promote aggregation. Dilute the sample before adding the loading buffer. |
| Genomic DNA Contamination | High viscosity due to genomic DNA can cause smearing. Sonicate the samples on ice to shear the DNA. |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat with the desired concentration of Milciclib for the specified duration. Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to the culture dish.
-
Scraping and Collection: Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 2: SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute the lysates to the same concentration with lysis buffer. Add 4x Laemmli sample buffer containing a fresh reducing agent (e.g., DTT to a final concentration of 50 mM).
-
Denaturation: Heat the samples at 70°C for 10 minutes. Avoid boiling if protein aggregation is a concern.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 15 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Milciclib's mechanism of action on the CDK2/Cyclin E pathway.
Caption: Standard workflow for Western blotting experiments.
Caption: A logical approach to troubleshooting common Western blot artifacts.
References
- 1. Milciclib | Trk receptor | CDK | Autophagy | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. licorbio.com [licorbio.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
Validation & Comparative
A Comparative In Vitro Analysis of Milciclib Maleate and Palbociclib: A Guide for Researchers
This guide provides a detailed comparative analysis of the in vitro activities of two cyclin-dependent kinase (CDK) inhibitors, Milciclib Maleate and Palbociclib. It is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of these compounds. This document summarizes their mechanisms of action, target selectivity, and effects on cancer cell proliferation and cell cycle progression, supported by experimental data from published literature.
Introduction
This compound and Palbociclib are small molecule inhibitors targeting the cell cycle machinery, a critical pathway in cancer cell proliferation. While both compounds interfere with the function of cyclin-dependent kinases, they exhibit distinct selectivity profiles, which in turn dictate their biological effects and potential therapeutic applications. Palbociclib is a highly selective inhibitor of CDK4 and CDK6, key regulators of the G1 phase of the cell cycle.[1][2][3] In contrast, this compound demonstrates a broader spectrum of activity, potently inhibiting CDK2 and showing activity against other CDKs, including CDK1 and CDK4, as well as the Tropomyosin receptor kinase A (TRKA).[4] This guide aims to provide a side-by-side comparison of their in vitro properties to aid in the design and interpretation of preclinical studies.
Mechanism of Action and Signaling Pathways
Both Milciclib and Palbociclib exert their anti-proliferative effects by inhibiting the kinase activity of specific CDKs, thereby preventing the phosphorylation of key substrates required for cell cycle progression.
Palbociclib: As a selective CDK4/6 inhibitor, Palbociclib's primary mechanism of action is to prevent the phosphorylation of the Retinoblastoma protein (Rb).[2][5] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes necessary for the G1 to S phase transition.[5] By inhibiting CDK4 and CDK6, Palbociclib maintains Rb in its active, hypophosphorylated state, leading to a G1 cell cycle arrest.[2][6]
This compound: Milciclib's broader kinase inhibitory profile suggests a more complex mechanism of action. Its potent inhibition of CDK2, a key driver of the G1/S and S phase transitions, can also lead to cell cycle arrest.[4] Furthermore, its activity against CDK1, the primary mitotic CDK, suggests potential effects on the G2/M phase. The inhibition of TRKA by Milciclib introduces an additional layer of complexity, as TRKA is a receptor tyrosine kinase involved in cell survival and proliferation pathways.[4]
Figure 1: Simplified signaling pathway of cell cycle regulation and points of inhibition by Palbociclib and Milciclib.
In Vitro Kinase Inhibitory Activity
A key differentiator between Milciclib and Palbociclib is their selectivity for various cyclin-dependent kinases. Palbociclib is highly specific for CDK4 and CDK6, while Milciclib exhibits a broader inhibitory profile.
| Kinase Target | This compound IC₅₀ (nM) | Palbociclib IC₅₀ (nM) |
| CDK1/Cyclin B | 398 | >10,000 |
| CDK2/Cyclin A | 45 | >10,000 |
| CDK2/Cyclin E | 363 | >10,000 |
| CDK4/Cyclin D1 | 160 | 11 |
| CDK5/p25 | 265 | >10,000 |
| CDK6/Cyclin D3 | - | 15 |
| CDK7/Cyclin H | 150 | - |
| TRKA | 53 | - |
| Data compiled from multiple sources. Direct comparison in the same assay is limited. |
In Vitro Anti-proliferative Activity
The anti-proliferative effects of Milciclib and Palbociclib have been evaluated in various cancer cell lines. Due to the limited availability of direct head-to-head comparative studies in the same panel of cell lines under identical experimental conditions, the following tables present available IC₅₀ values from separate studies. This data should be interpreted with caution due to potential inter-laboratory variability.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| A2780 | Ovarian Carcinoma | Data not consistently reported |
| GL-Mel | Melanoma | Data not consistently reported |
Specific IC₅₀ values for Milciclib in a broad range of cancer cell lines are not consistently available in the public domain.
Table 3: In Vitro Anti-proliferative Activity of Palbociclib
| Cell Line | Cancer Type | IC₅₀ (nM) |
|---|---|---|
| MCF-7 | Breast (ER+) | 108 ± 13.15[7] |
| T47D | Breast (ER+) | Data not consistently reported |
| MDA-MB-231 | Breast (Triple Negative) | 227 ± 59.41[7] |
| Hs578T | Breast (Triple Negative) | Data not consistently reported |
| MDA-MB-453 | Breast (HER2+) | 106[2] |
IC₅₀ values can vary significantly depending on the assay conditions and duration of drug exposure.
Effects on Cell Cycle Distribution
The distinct kinase inhibition profiles of Milciclib and Palbociclib translate to different effects on cell cycle progression.
Palbociclib: Consistent with its selective inhibition of CDK4/6, Palbociclib induces a robust G1 phase cell cycle arrest in Rb-proficient cancer cell lines.[2][6] This is characterized by a significant increase in the proportion of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Figure 2: General workflow for an MTT cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound and Palbociclib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Milciclib or Palbociclib and a vehicle control.
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the quantitative analysis of cell cycle distribution.
Figure 3: General workflow for cell cycle analysis using propidium iodide staining.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds of interest for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate at 4°C for at least 30 minutes.
-
Wash the fixed cells with PBS and treat with RNase A to degrade RNA.
-
Stain the cells with a PI solution, which intercalates with DNA.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.
-
The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Summary and Conclusion
This compound and Palbociclib are both inhibitors of cyclin-dependent kinases with distinct in vitro profiles. Palbociclib is a highly selective inhibitor of CDK4 and CDK6, leading to a potent G1 cell cycle arrest in Rb-proficient cancer cells.[2][6] Milciclib, in contrast, exhibits a broader kinase inhibitory profile, with potent activity against CDK2 and additional effects on other CDKs and TRKA.[4]
The choice between these two inhibitors for preclinical studies will depend on the specific research question. Palbociclib serves as a valuable tool for investigating the consequences of selective CDK4/6 inhibition. Milciclib, with its broader target profile, may be useful for exploring the effects of inhibiting multiple cell cycle kinases simultaneously.
Further direct comparative in vitro studies are warranted to provide a more comprehensive understanding of the relative potencies and cellular effects of these two compounds in a variety of cancer models. Such studies would be invaluable for guiding their future clinical development and potential therapeutic applications.
References
- 1. HSulf-1 and palbociclib exert synergistic antitumor effects on RB-positive triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Cycle Therapeutics Come of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of antitumor efficacy of first-line palbociclib, ribociclib, or abemaciclib in patients with HR+/HER2- aBC: Results of the multicenter, real-world, Italian study PALMARES-2. - ASCO [asco.org]
- 5. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Interaction of Milciclib and Doxorubicin: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the potential synergistic anti-cancer effects of combining Milciclib, a cyclin-dependent kinase (CDK) inhibitor, with Doxorubicin, a well-established chemotherapeutic agent. While direct experimental data on this specific combination is not yet available in published literature, this document outlines a robust preclinical rationale and a detailed experimental workflow to investigate this promising therapeutic strategy.
Preclinical Rationale for Combination Therapy
Milciclib is a potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK7, which are crucial for cell cycle progression.[1][2] By inhibiting these kinases, Milciclib can induce cell cycle arrest, primarily at the G1 phase, and promote apoptosis in cancer cells.[3][4][5] Doxorubicin exerts its cytotoxic effects primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell death.
The combination of a CDK inhibitor like Milciclib with a DNA-damaging agent like Doxorubicin is founded on a strong biological rationale. CDK inhibitors can potentiate the efficacy of DNA-damaging agents through several mechanisms:
-
Abrogation of Cell Cycle Checkpoints: Following DNA damage, cancer cells can activate cell cycle checkpoints to allow time for DNA repair, thus promoting survival. CDK inhibitors can override these checkpoints, forcing cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.
-
Inhibition of DNA Repair Pathways: CDKs are involved in the regulation of DNA repair machinery. By inhibiting CDKs, Milciclib may impair the cancer cells' ability to repair the DNA damage induced by Doxorubicin, thereby enhancing its cytotoxic effect.[6][7][8]
-
Sensitization of Resistant Cells: Cancer cells can develop resistance to Doxorubicin through various mechanisms, including the upregulation of signaling pathways that promote survival.[9][10][11] Milciclib may counteract these resistance mechanisms, re-sensitizing the cells to Doxorubicin.
Proposed Experimental Workflow
To validate the synergistic interaction between Milciclib and Doxorubicin, a systematic experimental approach is proposed. This workflow is designed to assess the combination's efficacy on cell viability, its impact on apoptosis and the cell cycle, and to elucidate the underlying molecular mechanisms.
Caption: A stepwise experimental workflow to validate the synergy of Milciclib and Doxorubicin.
Data Presentation: Hypothetical Results
The following tables are structured to present the quantitative data that would be generated from the proposed experiments.
Table 1: Single Agent IC50 Values
| Cell Line | Milciclib IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast Cancer) | e.g., 5.2 | e.g., 0.8 |
| A549 (Lung Cancer) | e.g., 8.1 | e.g., 1.2 |
| U87-MG (Glioblastoma) | e.g., 3.5 | e.g., 0.5 |
Table 2: Combination Index (CI) Values
The Chou-Talalay method would be used to determine the nature of the drug interaction. A Combination Index (CI) of less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
| Cell Line | Drug Ratio (Milciclib:Doxorubicin) | Fa (Fraction Affected) | CI Value | Interpretation |
| MCF-7 | 1:1 | 0.5 | e.g., 0.6 | Synergy |
| MCF-7 | 1:1 | 0.75 | e.g., 0.4 | Strong Synergy |
| A549 | 1:1 | 0.5 | e.g., 0.8 | Synergy |
| U87-MG | 1:1 | 0.5 | e.g., 1.1 | Antagonism |
Table 3: Apoptosis and Cell Cycle Analysis
| Treatment | % Apoptotic Cells (Annexin V+) | % G1 Phase | % S Phase | % G2/M Phase |
| Control | e.g., 5% | e.g., 60% | e.g., 25% | e.g., 15% |
| Milciclib (IC50) | e.g., 15% | e.g., 80% | e.g., 10% | e.g., 10% |
| Doxorubicin (IC50) | e.g., 20% | e.g., 55% | e.g., 20% | e.g., 25% |
| Combination | e.g., 50% | e.g., 75% | e.g., 5% | e.g., 20% |
Proposed Signaling Pathway of Synergistic Interaction
The anticipated synergistic effect of Milciclib and Doxorubicin can be visualized through the following signaling pathway diagram. This model proposes that Doxorubicin-induced DNA damage, coupled with Milciclib's inhibition of cell cycle progression and DNA repair, leads to enhanced apoptosis.
Caption: Proposed mechanism of Milciclib and Doxorubicin synergy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of Milciclib or Doxorubicin alone, or in combination at a constant ratio, for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values. For combination studies, use the Chou-Talalay method to calculate the Combination Index (CI).[12][13][14]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with Milciclib, Doxorubicin, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.[3][4][15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[6]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes.[16][17][18]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the cell cycle (e.g., Cyclin D1, Cyclin E, p21, p27), apoptosis (e.g., Bcl-2, Bax, Cleaved Caspase-3), and DNA damage response (e.g., γH2AX, p-ATM, p-Chk1) pathways.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9][19]
This guide provides a foundational framework for the preclinical validation of the synergistic interaction between Milciclib and Doxorubicin. The successful execution of these experiments will provide critical data to support the further development of this potential combination therapy for cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]
- 6. Cyclin-dependent kinases (cdks) and the DNA damage response: rationale for cdk inhibitor–chemotherapy combinations as an anticancer strategy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behind the wheel and under the hood: functions of cyclin-dependent kinases in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. remedypublications.com [remedypublications.com]
- 11. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 13. Node, Edge and Graph Attributes [bioweb.pasteur.fr]
- 14. style | Graphviz [graphviz.org]
- 15. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. unix.stackexchange.com [unix.stackexchange.com]
- 18. Frontiers | The mechanism and clinical application of DNA damage repair inhibitors combined with immune checkpoint inhibitors in the treatment of urologic cancer [frontiersin.org]
- 19. researchgate.net [researchgate.net]
A Preclinical Comparative Analysis of Milciclib Maleate and Ribociclib in Oncology Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two cyclin-dependent kinase (CDK) inhibitors, Milciclib Maleate and Ribociclib. The information presented is based on available preclinical data to assist researchers in evaluating their potential applications.
Introduction
Cell cycle dysregulation is a hallmark of cancer, making CDKs attractive therapeutic targets. This compound is a broad-spectrum CDK inhibitor, while Ribociclib is a selective inhibitor of CDK4 and CDK6. Understanding their distinct mechanisms and preclinical performance is crucial for their strategic development and application in oncology.
Mechanism of Action
This compound is an orally bioavailable, pan-CDK inhibitor with activity against multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK7.[1][2][3] It also inhibits Tropomyosin receptor kinase A (TrkA).[1][4] By targeting a wide range of CDKs, Milciclib can interfere with multiple phases of the cell cycle, leading to cell cycle arrest and apoptosis.[1][4]
Ribociclib is a highly selective, orally bioavailable inhibitor of CDK4 and CDK6.[5][6] These kinases, in complex with cyclin D, play a pivotal role in the G1 phase of the cell cycle.[7][8] Ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1 to S phase transition and inducing cell cycle arrest.[6][8][9]
Signaling Pathway Diagrams
The distinct mechanisms of action of Milciclib and Ribociclib are depicted in the following signaling pathway diagrams.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Nerviano Medical Sciences/Tiziana Life Sciences - AdisInsight [adisinsight.springer.com]
- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C29H36N8O5 | CID 46937352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 8. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Off-Target Kinase Profiles of Milciclib and Abemaciclib
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the off-target kinase inhibition profiles of two prominent cyclin-dependent kinase (CDK) inhibitors, Milciclib and Abemaciclib. This analysis is supported by experimental data to inform preclinical research and drug development decisions.
Milciclib, a pan-CDK inhibitor, and Abemaciclib, a selective CDK4/6 inhibitor, are both crucial tools in cancer research and therapy. While their on-target efficacy is well-documented, understanding their off-target kinase interactions is paramount for predicting potential side effects, mechanisms of resistance, and opportunities for drug repurposing. This guide provides a detailed comparison of their kinase selectivity, supported by quantitative data, experimental methodologies, and pathway visualizations.
Kinase Inhibition Profile: A Head-to-Head Comparison
The following table summarizes the inhibitory activity (IC50) of Milciclib and Abemaciclib against a panel of on-target and off-target kinases. It is important to note that this data is compiled from various studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Kinase Target | Milciclib IC50 (nM) | Abemaciclib IC50 (nM) | Primary Target |
| CDK2/cyclin A | 45[1] | 363 (cyclin E/CDK2)[1] | Milciclib |
| CDK4/cyclin D1 | 160[1] | 2[2] | Abemaciclib |
| CDK6/cyclin D1 | - | 10[2] | Abemaciclib |
| CDK1/cyclin B | 398[1] | >100-fold less potent than CDK4/6[3] | Off-Target |
| CDK5/p35 | 265[4] | - | Off-Target |
| CDK7/cyclin H | 150[1] | - | Off-Target |
| CDK9 | - | 5-fold higher than CDK4/6[2] | Off-Target |
| TRKA | 53[1][4] | - | Milciclib |
| GSK3α/β | - | Potent Inhibition[3][5] | Off-Target |
| CAMKIIγ/δ | - | Potent Inhibition[3] | Off-Target |
| PIM1 | - | Potent Inhibition[3] | Off-Target |
Summary of Findings:
-
Milciclib demonstrates potent inhibition against a broader range of CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK7, establishing it as a pan-CDK inhibitor.[1][4][6] A notable off-target activity of Milciclib is its potent inhibition of Tropomyosin receptor kinase A (TRKA).[1][4][7]
-
Abemaciclib exhibits high selectivity and potency for CDK4 and CDK6.[2][8] However, it is considered the least selective among the approved CDK4/6 inhibitors.[9] At higher concentrations, Abemaciclib inhibits a distinct set of off-target kinases, including other CDKs (CDK1, CDK2, CDK9), GSK3α/β, CAMKIIγ/δ, and PIM1 kinases.[3][5][10] This broader activity may contribute to its unique clinical profile, including its efficacy as a monotherapy and its distinct side-effect profile, such as a lower incidence of neutropenia and a higher incidence of diarrhea compared to other CDK4/6 inhibitors.[11]
Signaling Pathway Context
Both Milciclib and Abemaciclib exert their primary anti-cancer effects by targeting the CDK-retinoblastoma (Rb) signaling pathway, a critical regulator of the cell cycle.
Experimental Protocols
The determination of kinase inhibition profiles is crucial for drug development. Below are representative methodologies for the key experiments cited in this guide.
Radiometric Kinase Assay for IC50 Determination
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.
-
Reaction Setup: Kinase reactions are typically performed in a 96- or 384-well plate. Each well contains the kinase, a specific peptide or protein substrate, and a buffer solution containing ATP (with a trace amount of [γ-³³P]ATP) and MgCl₂.
-
Inhibitor Addition: A serial dilution of the test compound (Milciclib or Abemaciclib) is added to the wells. A control well with DMSO (the solvent for the inhibitors) is included to determine 100% kinase activity.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate.
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate.
-
Detection and Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
-
IC50 Calculation: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
KINOMEscan™ Profiling
This is a high-throughput competition binding assay used to quantitatively measure the interaction of a compound with a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The kinases are typically expressed as fusions with a DNA tag for quantification.
-
Assay Execution: A panel of kinases is individually tested. In each well, the kinase, the immobilized ligand, and the test compound are combined.
-
Quantification of Bound Kinase: The amount of kinase that remains bound to the immobilized ligand after the competition is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase, and thus, greater inhibition of the kinase-ligand interaction. This data provides a comprehensive profile of the compound's kinase selectivity.
Conclusion
This comparative guide highlights the distinct off-target kinase profiles of Milciclib and Abemaciclib. Milciclib's pan-CDK and TRKA inhibitory activity contrasts with Abemaciclib's more selective CDK4/6 inhibition, which is complemented by activity against a unique set of off-target kinases at higher concentrations. This polypharmacology may underlie their different clinical activities and adverse event profiles. For researchers, a thorough understanding of these off-target effects is critical for designing experiments, interpreting results, and ultimately, for the development of more effective and safer cancer therapies.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences of cyclin-dependent kinase 4/6 inhibitor, palbociclib and abemaciclib, in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
Preclinical Powerhouse: Milciclib Shines in Combination Therapies
A comprehensive review of preclinical data reveals Milciclib's synergistic potential in combination with various anti-cancer agents, offering promising new avenues for treating a range of malignancies. This guide provides an in-depth comparison of Milciclib combination therapies, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
Milciclib, a pan-inhibitor of cyclin-dependent kinases (CDKs), has demonstrated significant anti-tumor activity in preclinical models, not only as a monotherapy but more potently in combination with other targeted therapies.[1] Its ability to induce cell cycle arrest and modulate key signaling pathways makes it an ideal candidate for synergistic combinations aimed at overcoming drug resistance and enhancing therapeutic efficacy.
Combination with Tyrosine Kinase Inhibitors (TKIs) in Hepatocellular Carcinoma (HCC)
Preclinical studies have extensively explored the combination of Milciclib with TKIs, such as sorafenib, lenvatinib, and regorafenib, for the treatment of hepatocellular carcinoma (HCC). The data consistently demonstrates a synergistic anti-proliferative effect.
In Vitro Synergism: IC50 Values
The combination of Milciclib with TKIs significantly reduces the half-maximal inhibitory concentration (IC50) of each agent, indicating a potent synergistic interaction in HCC cell lines.[1]
| Cell Line | Treatment | IC50 (µM) |
| MHCC97-H | Milciclib | ~0.35 |
| Sorafenib | ~6.0 | |
| Milciclib + Sorafenib | >50% Reduction in individual IC50s | |
| Lenvatinib | ~0.1 | |
| Milciclib + Lenvatinib | >50% Reduction in individual IC50s | |
| Regorafenib | ~1.8 | |
| Milciclib + Regorafenib | >50% Reduction in individual IC50s | |
| A2780 (Ovarian) | Milciclib | 0.2 |
| HCT116 (Colorectal) | Milciclib | 0.275 |
| RKO (Colorectal) | Milciclib | 0.403 |
In Vivo Efficacy: Orthotopic Murine Model of Human HCC
In an orthotopic mouse model using human MHCC97-H cells, the combination of Milciclib and sorafenib resulted in a remarkable synergistic anti-HCC activity, significantly inhibiting tumor growth compared to either agent alone.[1]
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Vehicle | - | - |
| Milciclib | 30 mg/kg/day (oral) | ~40-50% reduction vs. vehicle |
| Sorafenib | 20 mg/kg/day (oral) | ~40-50% reduction vs. vehicle |
| Milciclib + Sorafenib | Suboptimal doses of each | ~70-90% reduction vs. vehicle |
Combination with MEK Inhibitors in Colorectal Cancer
Emerging preclinical evidence highlights the synergistic effects of combining Milciclib with MEK inhibitors like Mirdametinib (PD-0325901) in various cancers, including colorectal cancer.[2] This combination targets compensatory signaling pathways that often lead to resistance to CDK inhibitors.[2]
Key Mechanistic Findings:
-
Enhanced Cell Cycle Arrest: The combination induces a more profound cell cycle arrest at the G0/G1 and G2/M phases compared to single-agent treatment.[2]
-
Impaired DNA Repair: The combination impairs homologous recombination repair, evidenced by reduced RAD51 levels, and enhances DNA damage, as indicated by increased γH2AX.[2]
-
Induction of Senescence: Mirdametinib, both alone and in combination with Milciclib, promotes cellular senescence, characterized by the upregulation of p16 and p21.[2]
Signaling Pathways and Mechanisms of Action
The synergistic effects of Milciclib combination therapies stem from their complementary mechanisms of action, targeting multiple nodes within cancer-driving signaling pathways.
References
Benchmarking Milciclib Maleate's Potency Against Novel CDK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Milciclib Maleate against other novel cyclin-dependent kinase (CDK) inhibitors. The information is supported by experimental data to aid in research and development decisions.
Introduction to this compound
Milciclib (formerly known as PHA-848125) is an orally bioavailable, small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs).[1][2] It functions as an ATP-competitive inhibitor and has demonstrated activity against several members of the CDK family, playing a crucial role in cell cycle regulation.[3][4] Notably, Milciclib also exhibits inhibitory activity against Tropomyosin receptor kinase A (TrkA).[5][6][7][8] Its multifaceted inhibitory profile has positioned it as a compound of interest in oncology research, with clinical investigations in various cancers, including hepatocellular carcinoma and thymic carcinoma.[9][10][11]
Comparative Potency of CDK Inhibitors
The following tables summarize the in vitro potency of this compound in comparison to a selection of other CDK inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate greater potency.
Table 1: Biochemical Potency (IC50) Against a Panel of Cyclin-Dependent Kinases
| Inhibitor | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) | CDK7 (nM) | CDK9 (nM) |
| This compound | 398[5] | 45[3][5] | 160[5] | 265[3] | - | 150[5] | - |
| Palbociclib | - | - | 11[12] | - | 15[12] | - | - |
| Ribociclib | - | - | 10[12] | - | 39[12] | - | - |
| Abemaciclib | - | - | 2[12] | - | 10[12] | - | Yes[12] |
| Dinaciclib | 3[13] | 1[13] | - | 1[13] | - | - | 4[13] |
| AT7519 | 190[13] | 44[13] | 67[13] | 18[13] | - | - | < 10[13] |
| TG02 | 9[14] | 5[14] | - | - | - | 37[14] | 3[14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to determine potency, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Simplified overview of the cell cycle regulation by CDKs and the inhibitory action of compounds like Milciclib.
Caption: General workflow for an in vitro biochemical kinase inhibition assay.
Experimental Protocols
The determination of IC50 values for CDK inhibitors typically involves biochemical kinase assays and cell-based proliferation assays.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the concentration of an inhibitor that reduces the kinase activity by 50% (IC50).
Methodology:
-
Reagents and Preparation:
-
Kinase: Purified recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A).
-
Substrate: A specific peptide or protein that is a known substrate for the target kinase (e.g., a histone H1-derived peptide).
-
ATP: Adenosine triphosphate, including a radiolabeled version such as [γ-33P]ATP, to trace the phosphorylation event.
-
Inhibitor: The test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) and prepared in a series of dilutions.
-
Assay Buffer: A buffer solution containing cofactors necessary for kinase activity (e.g., MgCl2, DTT).
-
-
Assay Procedure:
-
The assay is typically performed in a 384-well plate format for high-throughput screening.[3]
-
The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of the ATP mixture (containing [γ-33P]ATP).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
-
Reaction Termination and Detection:
-
The reaction is stopped by adding a solution that denatures the enzyme (e.g., a strong acid or a high concentration of EDTA).
-
The phosphorylated substrate is separated from the unreacted [γ-33P]ATP. A common method involves using a strong anion exchanger resin which binds the negatively charged ATP, while the phosphorylated substrate is washed through.[3]
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Objective: To determine the concentration of an inhibitor that reduces cell growth by 50% (GI50 or IC50).
Methodology:
-
Cell Culture and Seeding:
-
Human cancer cell lines of interest are cultured in appropriate media supplemented with fetal bovine serum.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[3]
-
-
Compound Treatment:
-
The cells are treated with serial dilutions of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[15]
-
-
Viability Assessment:
-
The number of viable cells is determined using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
The luminescent reagent is added to each well, and after a brief incubation to stabilize the signal, the luminescence is read using a plate reader.
-
-
Data Analysis:
-
The luminescence signal from the treated wells is normalized to the signal from the vehicle control wells to calculate the percentage of cell growth inhibition.
-
The IC50 value is calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
The Evolving Landscape of CDK Inhibitors
The field of CDK inhibitors is rapidly advancing, with a move towards more selective agents to improve efficacy and reduce toxicity.[16]
-
First-generation inhibitors, such as flavopiridol, were pan-CDK inhibitors with activity against multiple CDKs, which often led to a challenging toxicity profile.[16]
-
Second-generation inhibitors, including Dinaciclib, offered improved selectivity and potency.[14]
-
Third-generation inhibitors are best exemplified by the highly selective CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, which have become standard of care in HR+/HER2- breast cancer.[16] These agents demonstrate greater potency against CDK4 and CDK6 with less off-target activity.[17]
-
Next-generation inhibitors currently in development aim to overcome resistance to existing therapies and to target other CDKs, such as CDK2, with high selectivity.[18] For instance, the development of highly selective CDK4 inhibitors (e.g., PF-07220060) and CDK2 inhibitors (e.g., BLU-222) is underway to provide more targeted therapeutic options.[18]
This compound, with its broader kinase inhibition profile that includes several CDKs and TrkA, represents a distinct therapeutic strategy compared to the highly selective CDK4/6 inhibitors. Its polypharmacology may offer advantages in certain tumor types where multiple signaling pathways are dysregulated. However, this also necessitates careful evaluation of its selectivity and potential for off-target effects in comparison to the newer, more targeted agents.
Conclusion
This compound is a potent inhibitor of multiple CDKs, with its strongest activity against CDK2. When benchmarked against other CDK inhibitors, it displays a broader spectrum of activity than the highly selective CDK4/6 inhibitors like Palbociclib and Ribociclib. Its potency is comparable to other multi-targeting CDK inhibitors such as AT7519. The development of next-generation, highly selective CDK inhibitors underscores the trend towards more targeted cancer therapies. The unique inhibitory profile of Milciclib warrants its continued investigation, particularly in cancer types where the inhibition of multiple CDKs and/or TrkA may provide a therapeutic benefit. The experimental protocols outlined in this guide provide a basis for the standardized evaluation of the potency of Milciclib and other novel CDK inhibitors.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. tizianalifesciences.com [tizianalifesciences.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Milciclib | Trk receptor | CDK | Autophagy | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Milciclib (PHA-848125) | CDK/TRK inhibitor | Probechem Biochemicals [probechem.com]
- 7. Facebook [cancer.gov]
- 8. This compound | C29H36N8O5 | CID 46937352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. tizianalifesciences.com [tizianalifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Are all cyclin-dependent kinases 4/6 inhibitors created equal? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Development of CDK4/6 Inhibitors: A Five Years Update [mdpi.com]
- 17. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
Safety Operating Guide
Proper Disposal of Milciclib Maleate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of investigational compounds such as milciclib maleate is a critical component of laboratory safety and environmental responsibility. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound in the public domain, this document provides a comprehensive guide based on general best practices for the disposal of research-grade pharmaceutical and chemical waste.
Crucially, all personnel must consult with their institution's Environmental Health and Safety (EHS) department before disposing of this compound or any other chemical waste. EHS professionals are equipped to provide guidance that is compliant with local, state, and federal regulations.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines a safe and compliant approach to managing this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Initial Assessment: Treat this compound as a potentially hazardous substance. All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and empty containers, should be considered chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department. Keep it separate from non-hazardous trash, sharps, and biohazardous waste.
2. Containerization and Labeling:
-
Appropriate Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection. The original container, if in good condition, can often be used.
-
Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "solid," "solution in DMSO"). Ensure the accumulation start date is recorded on the label.
3. Storage:
-
Secure Location: Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Secondary Containment: All liquid waste containers should be placed in secondary containment to prevent spills.
-
Compatibility: Ensure that stored this compound waste is segregated from incompatible materials.
4. Disposal Request and Pickup:
-
EHS Notification: Once a waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department.
-
Documentation: Complete any required waste disposal forms accurately and completely.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and follow your institution's established spill response procedures.
-
Use appropriate PPE and spill cleanup materials. All materials used for cleanup must be disposed of as hazardous waste.
Key Regulatory Considerations for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by several federal agencies. The following table summarizes the key regulatory bodies and their roles.
| Regulatory Agency | Key Regulations and Responsibilities |
| Environmental Protection Agency (EPA) | Regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). The EPA's "Management Standards for Hazardous Waste Pharmaceuticals" rule provides specific guidelines for healthcare and research facilities.[1][2][3][4] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion. While this compound is not currently listed as a controlled substance, it is important to be aware of DEA regulations for other compounds. |
| Occupational Safety and Health Administration (OSHA) | Sets standards for worker safety, including the handling of hazardous chemicals. |
| Department of Transportation (DOT) | Regulates the transportation of hazardous materials, including chemical waste. |
Decision-Making Workflow for Chemical Disposal
The following diagram illustrates the logical steps to be taken when determining the appropriate disposal path for a research chemical like this compound.
Caption: Decision workflow for the disposal of a research chemical.
Disclaimer: This information is intended as a general guide. The absence of a specific Safety Data Sheet for this compound necessitates a conservative approach to its disposal. Always prioritize the guidance of your institution's Environmental Health and Safety department to ensure full compliance with all applicable regulations and to maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
